Product packaging for Albuterol hydrochloride(Cat. No.:CAS No. 51293-66-4)

Albuterol hydrochloride

Cat. No.: B1666820
CAS No.: 51293-66-4
M. Wt: 275.77 g/mol
InChI Key: OWNWYCOLFIFTLK-UHFFFAOYSA-N
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Description

Historical Trajectories in Beta-Adrenergic Agonist Pharmacology Research

The journey of beta-adrenergic agonist research began with early, non-selective compounds. In the early 20th century, epinephrine (B1671497) (adrenalin), isolated in 1901, was one of the first such agents used. wikipedia.org While effective when administered subcutaneously for conditions like asthma, its lack of receptor selectivity led to widespread systemic effects. wikipedia.org The development of isoproterenol (B85558) in the 1940s marked a step forward as it was a β-adrenergic receptor selective agonist without the α-adrenergic activity of epinephrine. mdpi.com However, it still affected both β1 and β2 receptors. drugbank.com

A pivotal moment in the field came in 1948 when adrenergic receptors were classified into α and β types, with β-receptors later subdivided into β1 and β2. mdpi.com The discovery in 1967 that β2-receptors were primarily responsible for bronchodilation spurred the development of more selective drugs. wikipedia.org This led to the creation of albuterol (also known as salbutamol) in the mid-1960s by researchers at Allen & Hanburys, which was subsequently commercialized in 1968. wikipedia.orgnih.govacs.org Albuterol represented a significant advance, demonstrating a preferential effect on β2-adrenergic receptors compared to isoproterenol. drugs.comhhs.gov

The primary goal of drug development in this class has consistently been to enhance selectivity for the β2-receptor, thereby concentrating effects on the bronchial smooth muscle, and to extend the duration of action for more convenient and sustained results. wikipedia.org This trajectory continued after albuterol with the discovery of longer-acting β2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741) in the 1990s, and even ultra-long-acting agents such as vilanterol (B1248922) in the 2010s. wikipedia.org

Contemporary Research Landscape for Albuterol Hydrochloride

The contemporary research landscape for this compound continues to evolve. A key area of investigation involves its stereochemistry. Albuterol is a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol. drugbank.comacs.org Research has shown that the (R)-enantiomer, also known as levalbuterol (B1212921), is responsible for the bronchodilatory activity, possessing an affinity for the β2-receptor that is approximately 150 times greater than the (S)-isomer. drugbank.comacs.org This has led to the development and study of levalbuterol as a standalone therapeutic agent. medcentral.com

Modern research also focuses on optimizing delivery systems. Studies have compared the pharmacokinetics and pharmacodynamics of different inhalation methods, such as the traditional hydrofluoroalkane (HFA) inhalers versus newer multidose dry powder inhalers (MDPI), particularly in pediatric populations. nih.gov

Furthermore, the scientific community is exploring novel applications and mechanisms of albuterol. For instance, a pilot study has been designed to determine the effects of albuterol on the composition of immune cells in the bloodstream, with potential future implications for patients with neuroblastoma undergoing stem cell transplants. clinicaltrials.gov Other research has investigated albuterol's potential role in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). hhs.gov The development of generic versions of albuterol inhalation products also remains an active area, with the FDA approving the first generic of a Proventil HFA inhaler in 2020. wikipedia.org

Chemical and Pharmacological Data

The following tables provide detailed data on the chemical and pharmacological properties of albuterol.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name α¹-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride cymitquimica.com
Synonyms Levthis compound, Salbutamol (B1663637) Hydrochloride cymitquimica.com
Molecular Formula C₁₃H₂₁NO₃·HCl cymitquimica.com
Molecular Weight 275.77 g/mol cymitquimica.com
Appearance White or practically white powder drugs.com
Solubility Freely soluble in water; slightly soluble in alcohol and chloroform drugs.comnih.gov
Boiling Point 433.5 °C at 760 mmHg lookchem.com
Flash Point 159.5 °C lookchem.com

Table 2: Pharmacological Profile of Albuterol

CharacteristicDescriptionSource(s)
Drug Class Beta-2 Adrenergic Agonist wikipedia.orgdrugbank.com
Mechanism of Action Stimulates β2-adrenergic receptors on intracellular adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle. drugs.comhhs.gov
Receptor Selectivity Shows preferential effect on β2-adrenergic receptors compared with isoproterenol. It is 29 times more selective for β2 receptors than β1 receptors. drugbank.comdrugs.com
Onset of Action (Inhaled) A measurable decrease in airway resistance is typically observed within 5 to 15 minutes. drugbank.com
Peak Effect (Inhaled) Maximum improvement in pulmonary function usually occurs 60 to 90 minutes after treatment. drugbank.com
Elimination Half-Life Approximately 5 hours for oral administration; 3.8 to 5 hours for inhalation. drugs.comnih.gov

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22ClNO3 B1666820 Albuterol hydrochloride CAS No. 51293-66-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYCOLFIFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965587
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51293-66-4
Record name Salbutamol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51293-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albuterol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Albuterol Hydrochloride

Beta2-Adrenergic Receptor Binding Dynamics

The interaction between albuterol hydrochloride and the beta-2 adrenergic receptor is characterized by specific affinity and selectivity, which dictates its therapeutic efficacy. The compound exists as a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol, which exhibit different binding properties.

Receptor Affinity and Selectivity Profiles

Albuterol demonstrates a marked preference for the beta-2 adrenergic receptor over the beta-1 adrenergic receptor. This selectivity is crucial for its targeted action on bronchial smooth muscle while minimizing cardiac side effects. Studies have shown that salbutamol (B1663637) (the international nonproprietary name for albuterol) is 29 times more selective for beta-2 receptors than for beta-1 receptors drugbank.com.

The two enantiomers of albuterol display significantly different affinities for the beta-2 receptor. The (R)-isomer, also known as levalbuterol (B1212921), is responsible for the bronchodilatory effects and possesses a much higher affinity for the beta-2 receptor. In contrast, the (S)-isomer has a substantially lower affinity. It has been reported that the (R)-isomer has a 150-fold greater affinity for the beta-2 receptor than the (S)-isomer drugbank.com. This disparity in binding affinity underscores the stereoselectivity of the beta-2 adrenergic receptor.

CompoundReceptorSelectivity/Affinity Profile
Albuterol (Salbutamol)Beta-2 vs. Beta-129-fold more selective for Beta-2 receptors. drugbank.comdrugbank.com
(R)-Albuterol vs. (S)-AlbuterolBeta-2(R)-isomer has 150 times greater affinity than the (S)-isomer. drugbank.com

Agonist Intrinsic Efficacy Measurement Methodologies

Intrinsic efficacy refers to the ability of a drug to activate its receptor and elicit a biological response once it is bound. Albuterol is classified as a partial agonist, meaning it does not produce a maximal response even at full receptor occupancy, compared to a full agonist like epinephrine (B1671497) atsjournals.orgatsjournals.org. The intrinsic efficacy of albuterol is reported to be approximately 5% of that of epinephrine atsjournals.orgatsjournals.org.

The measurement of agonist intrinsic efficacy can be approached through several methodologies:

Biochemical Assays: This involves quantifying the downstream biochemical response following receptor activation. For beta-2 agonists, a common method is to measure the production of cyclic AMP (cAMP) in cell cultures expressing the receptor. The magnitude of cAMP accumulation in response to the agonist, relative to a full agonist, provides a measure of its intrinsic efficacy atsjournals.org.

Physiological Response Measurement: In vitro studies using isolated tissues, such as airway smooth muscle strips, can assess the physiological response to an agonist. The degree of muscle relaxation induced by the agonist is measured and compared to the maximal relaxation achievable with a full agonist.

Receptor Conformational Change Analysis: Advanced biophysical techniques can be used to detect conformational changes in the receptor upon agonist binding. Techniques like fluorescence spectroscopy can measure changes in the receptor's structure, which correlate with its activation state and thus provide an indication of the agonist's intrinsic efficacy atsjournals.org.

AgonistIntrinsic Efficacy (Relative to Epinephrine)Classification
Epinephrine100%Full Agonist
Albuterol~5% atsjournals.orgatsjournals.orgPartial Agonist

Intracellular Signal Transduction Cascades

The binding of albuterol to the beta-2 adrenergic receptor triggers a well-defined intracellular signaling pathway, primarily mediated by G proteins and second messengers. This cascade ultimately leads to the physiological response of smooth muscle relaxation.

Adenylyl Cyclase Activation and Cyclic AMP Production Pathways

Upon binding of albuterol to the beta-2 adrenergic receptor, the receptor undergoes a conformational change that activates a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase drugbank.comnih.gov. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP) drugbank.comnih.govnih.gov. The resulting increase in intracellular cAMP levels is a critical step in the signaling cascade. The effect of albuterol on cAMP production can be enhanced by the presence of a phosphodiesterase inhibitor, which prevents the breakdown of cAMP nih.gov.

Protein Kinase A Mediated Phosphorylation Events

The elevated intracellular concentration of cAMP serves to activate Protein Kinase A (PKA) drugbank.comnih.gov. PKA is a key enzyme that, once activated, phosphorylates various intracellular proteins, leading to a cellular response. In airway smooth muscle cells, PKA activation by albuterol-induced cAMP leads to the phosphorylation of several target proteins. One important substrate is the Vasodilator-Stimulated Phosphoprotein (VASP). The activation of PKA is a necessary step for the albuterol-dependent inhibition of human airway smooth muscle cell migration researchgate.net. PKA-mediated phosphorylation events ultimately result in the inhibition of myosin phosphorylation, which is a key step in muscle contraction, and a decrease in intracellular calcium concentrations drugbank.com.

Regulation of Intracellular Calcium Homeostasis

Albuterol's influence on intracellular calcium homeostasis is a central aspect of its bronchodilatory effect and is stereospecific, with the (R)- and (S)-enantiomers having opposing actions.

The therapeutically active (R)-albuterol promotes a decrease in intracellular calcium concentrations in airway smooth muscle cells imrpress.comatsjournals.org. This reduction in calcium is a primary driver of muscle relaxation. (R)-albuterol achieves this by decreasing the frequency of methacholine-induced intracellular calcium oscillations and reducing the sensitivity of the contractile apparatus to calcium nih.gov.

G-Protein Coupling and Downstream Effector Research

This compound exerts its pharmacological effects primarily through its interaction with the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. nih.govconsensus.app Upon agonist binding, the β2-AR undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gs. nih.gov This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). nih.govjefferson.edu

The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.gov The subsequent elevation in intracellular cAMP levels leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA). nih.govnih.gov PKA activation initiates a signaling cascade that ultimately results in the relaxation of airway smooth muscle, the principal therapeutic effect of albuterol. nih.gov Research has shown that in rats chronically treated with albuterol, the ability of the drug to increase cAMP and activate PKA is markedly impaired, indicating a desensitization of this signaling pathway. nih.gov

ReceptorG-Protein CoupledPrimary Effector EnzymeSecond MessengerKey Downstream Kinase
β2-Adrenergic ReceptorGs (stimulatory)Adenylyl CyclasecAMPProtein Kinase A (PKA)

Enantiomeric Stereoselectivity and Pharmacological Activity

This compound is a chiral molecule and is administered as a racemic mixture of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol. nih.gov These stereoisomers exhibit significant differences in their pharmacological profiles.

(R)-albuterol is the eutomer, meaning it is the enantiomer that is responsible for the therapeutic effects of the racemic mixture. nih.gov Research has consistently demonstrated that (R)-albuterol has a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-counterpart. nih.govfrontiersin.org This stereoselective binding is the basis for its potent bronchodilatory activity. nih.gov

Studies in mouse models of asthma have shown that (R)-albuterol significantly reduces the influx of eosinophils into bronchoalveolar lavage fluid and airway tissue. nih.gov Furthermore, it has been observed to decrease airway goblet cell hyperplasia, mucus occlusion, and levels of IL-4 in bronchoalveolar lavage fluid, as well as ovalbumin-specific IgE in plasma. nih.gov In human bronchial smooth muscle cells, (R)-albuterol has been shown to decrease intracellular free calcium concentration, which is consistent with its muscle-relaxing properties. nih.govnih.gov

In contrast to the therapeutic effects of the (R)-enantiomer, (S)-albuterol, the distomer, has been shown to exhibit pro-constrictory and pro-inflammatory properties. nih.govconsensus.app It has a markedly lower affinity for the β2-adrenergic receptor and does not contribute to bronchodilation. nih.gov

Several in vitro and in vivo studies have indicated that (S)-albuterol can paradoxically increase airway hyperresponsiveness. nih.govnih.gov In human bronchial smooth muscle cells, (S)-albuterol has been found to increase the expression and activity of the pro-constrictory Gαi-1 protein while decreasing the expression of the bronchodilatory Gs protein. nih.gov Furthermore, it has been shown to significantly increase intracellular free calcium concentration ([Ca2+]i) upon stimulation with methacholine (B1211447), an effect opposite to that of (R)-albuterol. nih.govnih.gov This increase in intracellular calcium is thought to be mediated through cross-reactivity with muscarinic receptors and activation of a phospholipase C-dependent mechanism. nih.govsemanticscholar.org Research has also demonstrated that (S)-albuterol can activate pro-inflammatory pathways involving PI3 kinase and the transcription factor NF-κB. nih.gov In a mouse asthma model, (S)-albuterol was found to increase airway edema and responsiveness to methacholine. nih.gov

EnantiomerEffect on Bronchial Smooth MuscleEffect on Intracellular Calcium ([Ca2+]i)Inflammatory Pathway Activation
(R)-AlbuterolRelaxation (Bronchodilation)DecreaseReduces eosinophil influx, IL-4, and IgE
(S)-AlbuterolAugments bronchospasmIncreaseActivates PI3 Kinase and NF-κB; Increases airway edema

The potential for in vivo conversion of one enantiomer to the other, a phenomenon known as chiral inversion, has been investigated for albuterol. Studies in canine models have shown that no chiral inversion of (R)-albuterol occurs. semanticscholar.org In humans, while some degree of racemization can occur, it is generally considered to be low and likely attributable to acid-catalyzed conversion in the stomach of the swallowed fraction of an inhaled dose, rather than enzymatic chiral inversion in the systemic circulation. nih.gov Therefore, the distinct pharmacological profiles of (R)- and (S)-albuterol are largely maintained following administration.

Mechanisms of Beta2-Adrenergic Receptor Desensitization and Tolerance

Chronic or prolonged stimulation of β2-adrenergic receptors with agonists like albuterol can lead to a state of desensitization or tolerance, characterized by a diminished therapeutic response over time. researchwithrutgers.comnih.gov

One of the primary mechanisms underlying albuterol-induced tolerance is the downregulation of β2-adrenergic receptors. nih.gov Prolonged exposure to the agonist leads to a reduction in the number of β2-ARs on the cell surface. researchwithrutgers.com A study involving the continuous infusion of albuterol in rats for 7 days resulted in a significant 30% reduction in pulmonary β2-adrenoceptor density. nih.gov This decrease in receptor number is associated with impaired albuterol-induced cAMP accumulation and activation of PKA. nih.gov

The molecular mechanisms contributing to this desensitization are multifaceted. Research indicates that chronic albuterol treatment can lead to a downregulation of Gsα, the alpha subunit of the stimulatory G-protein, which is a primary molecular etiology of heterologous desensitization. nih.gov Additionally, an increase in the activity of G protein-coupled receptor kinase-2 (GRK-2) has been observed, which phosphorylates the agonist-occupied receptor, leading to the binding of β-arrestin and subsequent uncoupling of the receptor from Gs. nih.gov

ConditionChange in β2-AR DensityChange in Gsα ExpressionChange in GRK-2 Activity
Chronic Albuterol Treatment30% ReductionReducedIncreased

Signaling Pathway Alterations in Tolerance Development

Chronic or prolonged exposure to albuterol can lead to the development of tolerance, a phenomenon characterized by a diminished response to the drug. This tolerance is primarily a result of adaptive changes within the signaling pathways of the β2-adrenergic receptor (β2-AR). The development of this tolerance, also known as desensitization, involves several key molecular alterations.

Evidence from studies on human small airways indicates that prolonged treatment with albuterol leads to β2-AR desensitization through mechanisms that are upstream of protein kinase A (PKA). nih.govresearchgate.net When airways were treated with forskolin, a direct activator of adenylyl cyclase (the enzyme that produces cAMP), desensitization was not observed, suggesting the alterations occur at or near the receptor level, before the activation of the broader intracellular signaling cascade. nih.govresearchwithrutgers.com

A primary alteration in the signaling pathway is the reduction in the number of β2-ARs on the cell surface. nih.govresearchwithrutgers.com Continuous stimulation by albuterol leads to the uncoupling of the receptor from its associated G-protein, followed by phosphorylation of the receptor. This process promotes the binding of proteins called β-arrestins, which triggers the internalization or sequestration of the receptors from the cell membrane into the cell's interior. This downregulation of surface receptors means there are fewer available sites for albuterol to bind and initiate its therapeutic effect, leading to a reduced cellular response.

Research using human precision-cut lung slices (PCLSs) demonstrated that incubating the airways with albuterol for periods of 3 to 12 hours resulted in a time- and dose-dependent attenuation of subsequent relaxation induced by a β-agonist like isoproterenol (B85558). nih.govresearchgate.net This functional impairment highlights the impact of signaling pathway alterations on the physiological response to the drug.

Interactive Data Table: Effect of Albuterol Incubation on Airway Responsiveness

Treatment GroupIncubation Time (hours)Maximum Relaxation (%)Change in Airway Sensitivity (%)
Control0100100
Albuterol1260 (40% decrease)55 (45% decrease)

Note: Data is derived from studies on human precision-cut lung slices where relaxation was induced by isoproterenol after pre-treatment with albuterol. The decrease in maximum relaxation and sensitivity was statistically significant (P < .0001 and P = .0011, respectively). nih.govresearchwithrutgers.com

Pharmacological Reversal of Tolerance by Glucocorticoids

Glucocorticoids, a class of steroid hormones, have been shown to effectively prevent and reverse the tolerance developed to albuterol. Their mechanism of action involves modulating the very signaling pathways that are altered during β2-AR desensitization. While the precise molecular mechanisms are still under investigation, research clearly demonstrates the efficacy of glucocorticoids in restoring the responsiveness of airways to β-agonist stimulation. nih.govresearchgate.net

Studies have shown that while long-term administration of inhaled steroids may not prevent the development of tolerance, systemic corticosteroids can reverse β-adrenoceptor downregulation. ersnet.org In experiments with human PCLSs, pretreatment with the glucocorticoid dexamethasone was shown to completely prevent the albuterol-induced β2-AR desensitization. nih.govresearchwithrutgers.com Dexamethasone treatment not only restored the maximum relaxation effect of a subsequent β-agonist challenge but also improved the sensitivity of the airway to the agonist. nih.govresearchgate.net

A key finding is that the reversal of functional desensitization by glucocorticoids may occur through mechanisms that are not solely dependent on the rapid reversal of receptor downregulation. For instance, a 1-hour preincubation with dexamethasone was sufficient to prevent the albuterol-induced tolerance in airway relaxation. nih.govresearchwithrutgers.com However, this short duration of dexamethasone treatment did not significantly reverse the decrease in the number of β2-ARs on the cell surface caused by a 12-hour albuterol incubation. nih.govresearchwithrutgers.com This suggests that glucocorticoids may enhance the coupling efficiency of the remaining surface receptors to their G-proteins or affect other downstream signaling components to restore the physiological response, even before the receptor population is fully restored on the cell membrane. Corticosteroids are known to upregulate β2 receptors, which is a potential mechanism for their ability to reverse tolerance. ersnet.org

Interactive Data Table: Effect of Dexamethasone on Albuterol-Induced Tolerance

Pre-treatmentMaximum Relaxation EffectLog Half-Maximum Effective Concentrationβ2-AR Cell-Surface Number
Albuterol AloneDecreased by 40%Increased (Lower Sensitivity)Decreased
Dexamethasone + AlbuterolIncreased (P = .0023 vs. Albuterol alone)Decreased (Higher Sensitivity, P < .0001 vs. Albuterol alone)Not significantly reversed (with 1-hour preincubation)

Note: This table summarizes findings from studies on human PCLSs, demonstrating that dexamethasone pretreatment prevents the functional desensitization caused by albuterol but does not significantly reverse the reduction in receptor numbers in the short term. nih.govresearchwithrutgers.com

Pharmacokinetics and Pharmacodynamics Research of Albuterol Hydrochloride

Absorption Profiles and Systemic Exposure Dynamics

The absorption of albuterol hydrochloride and its subsequent systemic exposure are highly dependent on the route of administration. Following oral inhalation, albuterol acts directly on the bronchial smooth muscle, with minimal initial entry into the systemic circulation. nih.gov Measurable plasma concentrations typically appear 2 to 3 hours after inhalation, which is thought to be due to the portion of the dose that is swallowed and absorbed through the gastrointestinal tract. drugbank.com

Studies comparing different inhaler formulations have shown variations in absorption dynamics. For instance, the time to reach peak plasma concentration (Tmax) was found to be longer for hydrofluoroalkane (HFA)-propelled albuterol inhalers (Tmax = 0.42 hours) compared to chlorofluorocarbon (CFC)-propelled versions (Tmax = 0.17 hours). nih.gov In a study involving healthy subjects who ingested charcoal slurries to block gastrointestinal absorption, the Tmax after inhalation was observed at 12.6 +/- 2.2 minutes. nih.gov

Oral administration results in more straightforward gastrointestinal absorption. After a single 4 mg oral tablet, maximum plasma concentrations (Cmax) of approximately 18 ng/mL are achieved within 2 hours. drugs.com The systemic exposure in children (6-11 years) after inhalation has been found to be similar to that in adults. fda.gov

Interactive Data Table: Pharmacokinetic Parameters of Albuterol Absorption

Parameter Inhalation (HFA) Inhalation (CFC) Inhalation (with GI blocking) Oral (4mg Tablet)
Tmax (hours) 0.42 nih.gov 0.17 nih.gov ~0.21 nih.gov ~2.0 drugs.com
Cmax ~3 ng/mL (1080 mcg dose) nih.gov Not Specified 1469 +/- 410 pg/mL (180 mcg dose) nih.gov ~18 ng/mL drugs.com

Distribution Characteristics and Volume of Distribution Research

Once absorbed into the systemic circulation, albuterol is distributed throughout the body. Research indicates that albuterol is only weakly bound to plasma proteins. drugbank.com The apparent volume of distribution (Vd) for intravenously administered albuterol has been recorded as 156 ± 38 L, suggesting significant distribution into tissues. nih.govdrugbank.com

A population pharmacokinetic study identified a significant positive relationship between body weight and the central volume of distribution. simulations-plus.com Further research in pediatric patients showed that the apparent volume of distribution was significantly larger for the (R)-enantiomer of albuterol compared to the (S)-enantiomer. nih.gov One study noted that the apparent volume of distribution was significantly higher in men compared to women (631+/-171 L vs. 510+/-109 L, respectively) following oral administration. hhs.gov

Biotransformation Pathways and Metabolite Identification

Albuterol undergoes significant metabolism, primarily in the liver. nih.gov It is not metabolized in the lung itself. drugbank.com The main metabolic pathway is sulfation, which is carried out by the enzyme SULTIA3, leading to the formation of albuterol 4'-O-sulfate. study.comstudy.comnih.gov This major metabolite is pharmacologically inactive. nih.govdrugbank.com

Other identified biotransformation pathways include oxidative deamination and conjugation with glucuronide. nih.govdrugbank.com More recent, comprehensive studies using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry have identified a total of twelve metabolites of (R)-salbutamol in human urine, plasma, and feces. researchgate.netnih.gov These findings indicate that the metabolism of albuterol is complex, involving isomerization, oxidation, reduction, glucuronidation, and sulfation pathways. researchgate.netnih.gov

Excretion Routes and Clearance Mechanisms

Albuterol and its metabolites are eliminated from the body through both renal and fecal routes. Following oral administration, the majority of the dose is excreted in the urine. Studies have shown that between 58% and 78% of an oral dose is excreted in the urine within 24 hours, with approximately 60% of this being metabolites. drugbank.comdrugs.com Up to 10% of a dose may be excreted in the feces. nih.gov Within 72 hours, 80% to 100% of a single dose is excreted in the urine. nih.gov

The elimination half-life of albuterol varies with the formulation. For inhaled albuterol, the half-life ranges from 3.8 to approximately 5 hours. nih.gov Immediate-release oral formulations have a half-life of 5 to 6 hours, while extended-release versions have a half-life of about 9.3 hours. nih.gov

The renal clearance of albuterol has been documented as 272 +/- 38 ml/min after oral administration and 291 +/- 70 ml/min after intravenous administration. drugbank.com Population pharmacokinetic models have described the clearance of (R)-albuterol using a two-compartment model with first-order elimination, noting a significant positive relationship between body weight and apparent clearance. simulations-plus.com

Interactive Data Table: Albuterol Elimination Characteristics

Parameter Value Route/Formulation
Urinary Excretion (24h) 58-78% drugbank.com Oral
Fecal Excretion Up to 10% nih.gov General
Elimination Half-Life 3.8 - 5 hours nih.gov Inhaled
Elimination Half-Life 5 - 6 hours nih.gov Oral (Immediate Release)
Renal Clearance 272 +/- 38 ml/min drugbank.com Oral
Renal Clearance 291 +/- 70 ml/min drugbank.com Intravenous

Pharmacodynamic Response Markers in Airway Physiology

The primary pharmacodynamic effect of albuterol is the relaxation of bronchial smooth muscle, leading to bronchodilation. drugbank.com This is achieved through its action as a selective beta-2 adrenergic receptor agonist. drugbank.com The activation of these receptors stimulates the enzyme adenyl cyclase, which increases the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). drugs.com Elevated cyclic AMP levels lead to the activation of protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular calcium concentrations, resulting in smooth muscle relaxation. drugbank.com A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation, with maximum improvement in pulmonary function occurring 60 to 90 minutes post-treatment. drugbank.com

Bronchodilatory Activity Quantification Methodologies

The bronchodilatory effects of albuterol are most commonly quantified using spirometry, with the primary endpoint being the Forced Expiratory Volume in one second (FEV1). nih.gov An increase in FEV1 from baseline is a direct measure of improved airway function. The provocative dose of an agent like methacholine (B1211447) required to cause a 20% fall in FEV1 (PC20) is another method used to assess the protective effect of albuterol against bronchoconstriction. clinicaltrials.gov

Analytical chemistry techniques are employed to quantify albuterol in various matrices, which is essential for quality control and research. UV-Visible spectrophotometry has been validated for the determination of albuterol in pharmaceutical dosage forms, with a maximum absorbance (λmax) at 276 nm. jddtonline.info More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for quantifying albuterol in biological media and are used to evaluate drug permeability in lung microphysiological systems. fda.gov Spectrophotometric methods like the zero-order absorption and dual-wavelength methods have also been developed for the selective determination of albuterol in combination with other drugs. nih.gov

Airway Conductance and Flow Rate Dynamics Research

Research studies have quantified the dynamic changes in airway conductance and flow rates following albuterol administration. In healthy subjects, nebulized albuterol resulted in a significant improvement in FEV1 and Forced Expiratory Flow at 50% of forced vital capacity (FEF50) compared to a saline control. nih.gov This indicates an improvement in airflow through both large and medium-sized airways.

The forced oscillation technique has been used to study the resistive and elastic properties of the respiratory system. Studies in patients with asthma have shown that albuterol causes reductions in airway resistance, and these reductions are more significant in patients with a higher degree of baseline airway obstruction. jornaldepneumologia.com.br These findings demonstrate that albuterol's effects on airway mechanics can be quantified to understand its impact on the pathophysiology of obstructive airway diseases.

Immunomodulatory and Anti Inflammatory Research of Albuterol Hydrochloride

Inhibition of Inflammatory Mediator Release

Albuterol hydrochloride exerts notable control over the inflammatory cascade by inhibiting the release of key mediators from various cells, thereby dampening the inflammatory response.

Mast cells are pivotal in initiating allergic inflammatory responses through the release of preformed and newly synthesized mediators. Albuterol has been shown to stabilize these cells, preventing their degranulation. wikipedia.orgnih.govdrugs.com The mechanism involves the activation of beta-2 adrenergic receptors on mast cells, which increases intracellular cAMP levels. drugbank.com This increase is associated with the inhibition of mediator release. drugbank.com

Research demonstrates that albuterol can inhibit the IgE-dependent release of mediators from human mast cells. nih.gov Specifically, short-acting beta-2 agonists like salbutamol (B1663637) (albuterol) have been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov Studies have shown that salbutamol at a concentration of 100 nmol/L can inhibit the IgE-dependent release of TNF-α by 74%. nih.gov This inhibitory action extends to preformed mediators like histamine (B1213489) and newly synthesized lipid mediators such as prostaglandin (B15479496) D2. nih.gov

It is important to note, however, that some research indicates the S-enantiomer of albuterol may have contrasting, pro-inflammatory effects. Studies on murine mast cells found that (S)-albuterol could increase the production and release of histamine and Interleukin-4 (IL-4), particularly after IgE-receptor crosslinking. researchgate.netnih.gov

📊 Table 1: Effect of Albuterol on Mast Cell Mediator Release
MediatorEffect of Albuterol (Salbutamol)Key FindingsCitations
TNF-α InhibitionSalbutamol (100 nmol/L) inhibited IgE-dependent release by 74% in human skin mast cells. nih.gov
Histamine InhibitionBeta-2 agonist activity is associated with inhibiting the release of preformed mediators. nih.gov
Prostaglandin D2 InhibitionBeta-2 agonist activity is associated with inhibiting the release of newly synthesized mediators. nih.gov
Histamine & IL-4 Increased Release (by S-enantiomer)(S)-albuterol increased histamine and IL-4 production in murine mast cells, suggesting potential pro-inflammatory effects of this isomer. researchgate.netnih.gov

Albuterol modulates the expression of a wide array of cytokines and chemokines, which are crucial signaling molecules that orchestrate inflammatory responses. The effects can vary depending on the specific isomer of albuterol, the cell type, and the inflammatory stimulus.

The active (R)-enantiomer of albuterol has demonstrated significant anti-inflammatory effects in human airway epithelial cells. nih.govnih.gov It has been shown to attenuate cytokine-induced increases in Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) mRNA expression and protein release. nih.govnih.govelsevierpure.com This suppression of GM-CSF is mediated through a novel pathway involving inducible nitric oxide synthase (iNOS). nih.govnih.gov In contrast, the (S)-enantiomer had no effect on these parameters. nih.govnih.govelsevierpure.com

Albuterol also regulates the production of TNF-α. In lipopolysaccharide (LPS)-stimulated human monocytes, pretreatment with albuterol (1 and 100 µM) resulted in a maximal inhibition of TNF-α generation by approximately 25%. nih.gov Similarly, salbutamol and another beta-2 agonist, procaterol, caused a concentration-dependent inhibition of LPS-induced TNF-α release from human monocytes. researchgate.net

The influence on interleukins is complex. In activated T-cells, (R)-albuterol was found to decrease the mRNA levels and protein secretion of the pro-inflammatory cytokines IL-2 and IL-13. nih.govnih.govresearchgate.net However, studies on human monocytes have shown that while salbutamol inhibits TNF-α release, it significantly enhances the release of IL-6. researchgate.net Furthermore, research on human bronchial smooth muscle cells indicated that the (S)-enantiomer of albuterol stimulates IL-6 secretion. nih.gov

Regarding chemokines, research in human bronchial epithelial cells has shown that albuterol can suppress the expression of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and IP-10 (Interferon-gamma-inducible protein 10), both of which are involved in attracting inflammatory cells. researchgate.net

The mechanism for these regulatory effects often involves the modulation of key transcription factors. Pre-exposure of airway epithelial cells to (R)-albuterol, but not (S)-albuterol, significantly reduces both LPS- and TNF-α-induced Nuclear Factor-kappa B (NF-κB) activity. frontiersin.orgresearchgate.net NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes. frontiersin.org

📊 Table 2: Albuterol's Regulation of Cytokine and Chemokine Expression
MediatorCell TypeAlbuterol Isomer/FormEffectMechanism/Key FindingCitations
GM-CSF Human Bronchial Epithelial Cells(R)-AlbuterolDecreaseAttenuated cytokine-induced mRNA expression and protein release via an iNOS-dependent pathway. nih.govnih.govelsevierpure.com
TNF-α Human MonocytesRacemic AlbuterolDecreaseInhibited LPS-induced generation by ~25%. nih.govresearchgate.net
IL-2 Activated T-cells(R)-AlbuterolDecreaseReduced mRNA levels and protein secretion. nih.govnih.gov
IL-13 Activated T-cells(R)-AlbuterolDecreaseReduced mRNA levels and protein secretion. nih.govnih.gov
IL-6 Human MonocytesSalbutamolIncreaseSignificantly enhanced LPS-induced release. researchgate.net
IL-6 Human Bronchial Smooth Muscle Cells(S)-AlbuterolIncreaseStimulated IL-6 secretion. nih.gov
RANTES Human Bronchial Epithelial CellsRacemic AlbuterolDecreaseSuppressed poly I:C-induced expression. researchgate.net
IP-10 Human Bronchial Epithelial CellsRacemic AlbuterolDecreaseSuppressed poly I:C-induced expression. researchgate.net

Effects on Immune Cell Function

This compound directly influences the function and activity of key immune cells involved in airway inflammation, including eosinophils, neutrophils, lymphocytes, and monocytes.

The stimulation of beta-2 adrenergic receptors is generally understood to inhibit the function of various inflammatory cells, including eosinophils and neutrophils. hhs.gov However, clinical and experimental findings present a nuanced picture.

One study found that regular use of inhaled albuterol significantly increased the late asthmatic response to allergens, which was associated with an enhanced number of sputum eosinophils and higher levels of eosinophil cationic protein (ECP) 7 hours after allergen exposure. nih.gov This suggests that under certain conditions, albuterol may promote the influx of eosinophils into the airways. nih.gov Conversely, in a murine model of allergic inflammation, treatment with (R)-albuterol led to a decrease in allergen-induced eosinophils in bronchoalveolar lavage fluid, although the result was not statistically significant. nih.govnih.gov

Regarding neutrophils, in vitro studies have shown that physiological concentrations of salbutamol did not affect neutrophil chemotaxis, viability, or apoptosis. nih.gov In an in vivo study of patients with acute lung injury, salbutamol treatment increased the number of circulating neutrophils but did not have an effect on the number of neutrophils in the alveoli or on their activation state. nih.gov This suggests that the beneficial effects of albuterol in reducing lung water may not be directly related to modulating neutrophil-dependent inflammation. nih.gov

Albuterol demonstrates significant modulatory effects on lymphocytes and monocytes. Stimulation of beta-2 adrenergic receptors on lymphocytes is known to be inhibitory. hhs.gov Research has specifically focused on T-cells, which are critical in the pathophysiology of allergic inflammation. nih.gov Studies using activated T-cells revealed that the (R)-enantiomer of albuterol, but not the (S)-enantiomer, exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines like IL-2 and IL-13 and by decreasing the activity of the inflammatory transcription factor NF-κB. nih.govnih.gov These effects were observed in activated T-cells, with no significant changes noted in resting T-cells. nih.gov

For monocytes, albuterol has been shown to suppress the generation of TNF-α and GM-CSF following stimulation with lipopolysaccharide (LPS). nih.gov However, the effect can be differential depending on the cytokine. While inhibiting TNF-α, salbutamol was simultaneously found to enhance the release of IL-6 from LPS-stimulated monocytes. researchgate.net This highlights a complex pattern of immune modulation where albuterol can concurrently suppress certain pro-inflammatory pathways while potentially augmenting others.

Airway Permeability and Fluid Clearance Modulation

Beyond its direct effects on immune cells and mediators, this compound also modulates the physical properties of the airway, including epithelial permeability and fluid balance. Beta-2 agonists have been shown to reduce pulmonary edema by decreasing endothelial permeability and accelerating the clearance of fluid from the alveoli. hhs.gov

Detailed mechanistic studies have revealed that albuterol's movement across the airway epithelium to reach its target smooth muscle cells occurs primarily via the paracellular pathway, i.e., between the epithelial cells. nih.govresearchgate.netnih.gov Interestingly, albuterol can modulate its own transport. Research has shown that albuterol increases paracellular permeability by altering the "leakiness" of the tight junctions that bind epithelial cells together. nih.govresearchgate.netnih.gov This effect is mediated through signaling of the beta-2 adrenergic receptor, as it can be blocked by a selective beta-2 antagonist. nih.govresearchgate.netnih.gov

The regulation of lung fluid clearance is also a key function of beta-2 adrenergic receptors located on alveolar cells. elsevierpure.com These receptors are involved in mechanisms that regulate ion transport, which is a driving force for moving fluid out of the alveolar spaces. elsevierpure.com By stimulating these receptors, albuterol can enhance alveolar fluid clearance, a potentially beneficial effect in conditions involving pulmonary edema. hhs.gov

Mechanisms of Anti-Allergic Responses

This compound's role in anti-allergic responses is multifaceted, extending beyond its primary bronchodilatory function to encompass direct modulation of various immune cells and inflammatory pathways. Research into its mechanisms reveals distinct actions of its stereoisomers, (R)-albuterol and (S)-albuterol, on key players in the allergic cascade, including T-cells, mast cells, and airway epithelial cells.

The anti-inflammatory properties of albuterol are partly mediated through its effects on T-cells, which are crucial in orchestrating allergic inflammation. nih.gov In activated T-cells, (R)-albuterol has been shown to decrease the levels of inflammatory cytokines and the activity of the transcription factor NF-κB. nih.govnih.govresearchgate.net Specifically, (R)-albuterol reduces the inflammatory cytokines Interleukin-2 (IL-2) and Interleukin-13 (IL-13). nih.gov This action suggests a potential mechanism for dampening the T-cell-dependent processes that drive allergic inflammation. nih.gov Furthermore, studies in murine models of allergic pulmonary inflammation have shown that administration of (R)-albuterol can lead to a decrease in allergen-induced eosinophils in bronchoalveolar lavage fluid, as well as a reduction in Immunoglobulin E (IgE). nih.govnih.govresearchgate.net

In contrast to the anti-inflammatory actions of the (R)-enantiomer, research indicates that (S)-albuterol may exhibit pro-inflammatory effects, particularly through its influence on mast cells. nih.gov Studies on murine mast cells have demonstrated that (S)-albuterol can increase the production and secretion of histamine and Interleukin-4 (IL-4), key mediators in allergic reactions. nih.govresearchgate.net (R)-albuterol, however, showed no significant effect on the release of these mediators from mast cells. nih.govresearchgate.net In IgE-stimulated mast cells, co-treatment with (S)-albuterol resulted in a notable increase in both secreted and total histamine. nih.gov The secretion of IL-4 was also significantly increased upon exposure to (S)-albuterol. nih.govresearchgate.net

Table 1: Effect of Albuterol Isomers on IgE-Stimulated Murine Mast Cell Mediator Release

Mediator Treatment Percentage Increase vs. Control
Secreted Histamine (S)-Albuterol ~19.9%
(R)-Albuterol No significant difference
Total Histamine (S)-Albuterol ~18.3%
(R)-Albuterol No significant difference
IL-4 Secretion (S)-Albuterol ~58.8%
(R)-Albuterol No significant difference

Albuterol's anti-inflammatory effects are also evident in its actions on airway epithelial cells. The (R)-enantiomer of albuterol can suppress the production and release of inflammatory mediators such as granulocyte macrophage-colony stimulating factor (GM-CSF) from these cells. elsevierpure.comnih.gov This suppressive effect is linked to a pathway involving the upregulation of inducible nitric oxide synthase (iNOS). elsevierpure.com The (S)-enantiomer does not appear to influence these parameters. elsevierpure.comnih.gov Additionally, (R)-albuterol, but not (S)- or racemic albuterol, has been found to augment the mRNA expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). frontiersin.org This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol, thereby potentially amplifying the anti-inflammatory effects of endogenous glucocorticoids and inhibiting the activity of the pro-inflammatory transcription factor NF-κB. frontiersin.org

The compound's effect on eosinophils, another critical cell type in allergic reactions, presents a more complex picture. While some animal studies suggest (R)-albuterol can decrease allergen-induced eosinophil levels, other research in human subjects indicates that regular use of inhaled racemic albuterol may increase the late asthmatic response to allergens. nih.govnih.gov This increase was associated with a significant rise in the number of sputum eosinophils and the release of eosinophil cationic protein (ECP), suggesting that under certain conditions, albuterol may enhance eosinophil influx into the airways. nih.gov

Table 2: Summary of this compound's Mechanisms in Anti-Allergic Responses

Cellular Target / Pathway Effect of (R)-Albuterol Effect of (S)-Albuterol
Activated T-Cells Decreases inflammatory cytokines (IL-2, IL-13) and NF-κB activity. nih.gov Not well-defined in this context.
Mast Cells No significant effect on histamine or IL-4 release. nih.govresearchgate.net Increases production of histamine and IL-4. nih.govresearchgate.net
Airway Epithelial Cells Suppresses GM-CSF production via an iNOS-dependent pathway. elsevierpure.comnih.gov Induces 11β-HSD1 expression. frontiersin.org No effect on GM-CSF or iNOS. elsevierpure.comnih.gov No effect on 11β-HSD1 expression. frontiersin.org
Eosinophils May decrease allergen-induced eosinophils. nih.gov Contributes to increased late-phase eosinophil influx in racemic mixture. nih.gov

Advanced Clinical and Translational Research on Albuterol Hydrochloride Therapeutic Mechanisms

Mechanistic Basis of Bronchodilation in Obstructive Airway Diseases

Albuterol hydrochloride's efficacy in obstructive airway diseases stems from its ability to act as a functional antagonist, relaxing the airway smooth muscle regardless of the bronchoconstrictor stimulus involved. study.comdrugbank.com This non-specific reversal of airway narrowing provides rapid symptomatic relief in various conditions characterized by bronchospasm.

Asthma is characterized by chronic airway inflammation, bronchial hyperresponsiveness, and bronchospasm. nih.gov this compound directly counteracts the acute bronchospasm component of an asthma exacerbation. nih.govdroracle.ai By activating β2-adrenergic receptors, it induces rapid relaxation of the constricted bronchial muscles, widening the airways and alleviating symptoms such as wheezing, chest tightness, and shortness of breath. study.commedlineplus.gov This mechanism makes it a critical first-line treatment for acute asthma symptoms. droracle.aistudy.com Furthermore, albuterol inhibits the release of inflammatory mediators from mast cells, which can also contribute to its therapeutic effect. study.comnih.gov

In Chronic Obstructive Pulmonary Disease (COPD), airflow limitation is a primary feature. This compound provides significant improvement in airway function by relaxing the smooth muscles in the bronchi. pinnaclepeptides.commedicalnewstoday.com This bronchodilation leads to a measurable increase in airflow and a reduction in the work of breathing for patients with COPD. pinnaclepeptides.com Clinical studies have consistently demonstrated that treatment with albuterol results in significant increases in forced expiratory volume in one second (FEV1), a key indicator of lung function. pinnaclepeptides.com It is primarily utilized as a "rescue" medication to provide rapid relief from acute episodes of dyspnea and bronchospasm that occur during the course of the disease. pinnaclepeptides.comhealthline.com

Exercise-induced bronchoconstriction (EIB) is a condition where physical activity triggers acute airway narrowing. This compound is highly effective in preventing EIB when administered before exercise. nih.govgoodrx.comnih.gov The mechanism involves the relaxation of airway muscles, which prevents them from constricting in response to the stimuli associated with exercise, such as changes in air temperature and humidity. goodrx.com Research has shown that pretreatment with inhaled albuterol immediately before physical activity effectively prevents the onset of bronchoconstriction. nih.gov A comparative study found that albuterol was significantly more effective than montelukast (B128269) in preventing EIB in all studied patients. nih.gov However, one study noted that while regular daily use of albuterol for a week could lead to a worsening of EIB, its prophylactic use just before exercise remained highly effective. nih.gov

Investigations in Acute Lung Injury and Chemical-Induced Pulmonary Injury Models

Research has explored the potential application of this compound beyond obstructive airway diseases, particularly in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The rationale is based on preclinical evidence that β2-agonists may help resolve pulmonary edema. hhs.govclinicaltrials.gov

In an ovine model of combined burn and smoke inhalation injury, the continuous nebulization of albuterol was found to improve pulmonary function. nih.gov The treatment led to lower peak inspiratory pressures, reduced pulmonary transvascular fluid flux, and decreased bronchial obstruction scores compared to controls. nih.gov

However, findings in other models and clinical trials have been less conclusive. In a study on phosgene-induced ALI in pigs, nebulized salbutamol (B1663637) (albuterol) did not improve survival and worsened some physiological parameters like arterial oxygenation. hhs.gov Clinical research in humans has also yielded mixed results. The Albuterol for the Treatment of ALI (ALTA) trial, a multicenter, randomized, placebo-controlled study, was terminated early because aerosolized albuterol showed no improvement in ventilator-free days or mortality compared to placebo. mdedge.com A subsequent meta-analysis of randomized controlled trials for albuterol in ARDS concluded that the treatment did not increase survival but did result in a decrease in ventilator-free days and organ failure-free days. nih.gov The authors cautioned that strong recommendations could not be made due to the limited number of trials. nih.gov

Comparative Efficacy and Safety Research with Enantiomers

This compound is a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol. drugbank.comnih.gov The (R)-enantiomer, levalbuterol (B1212921), is primarily responsible for the bronchodilatory effects through its high affinity for the β2-receptor. drugbank.comjwatch.org The role of the (S)-enantiomer is less clear, with some research suggesting it may be inert or even contribute to adverse effects or bronchial hyperreactivity. drugbank.comnih.govresearchgate.net

Numerous studies have compared the clinical efficacy of the single-enantiomer levalbuterol with the standard racemic albuterol mixture, particularly in the context of acute asthma. The general consensus from several large-scale studies and meta-analyses is that there is no clinically significant advantage of levalbuterol over racemic albuterol in terms of efficacy or safety. jwatch.orgresearchgate.netnih.gov

A prospective, double-blind, randomized controlled study involving 129 children with moderate to severe asthma exacerbations found no differences between the levalbuterol and racemic albuterol groups in primary outcomes, such as changes in clinical asthma score and FEV1, or in secondary outcomes like hospitalization rates. nih.gov Similarly, another randomized trial in children with severe acute asthma requiring continuous nebulized therapy found that levalbuterol and equipotent racemic albuterol achieved similar outcomes, with no difference in the duration of treatment required. jwatch.org

A systematic review and meta-analysis of seven trials, encompassing a total of 1,625 participants, concluded that levalbuterol was not superior to racemic albuterol regarding efficacy (respiratory rate, oxygen saturation, FEV1 change) or safety in individuals with acute asthma. researchgate.net While some smaller studies have suggested potential benefits for levalbuterol, such as improved pulmonary function or lower β-mediated side effects, these findings have not been consistently supported in larger clinical trials. nih.govnih.gov

Interactive Data Table: Clinical Comparison of Racemic Albuterol vs. Levalbuterol

Study/AnalysisPatient PopulationKey Efficacy OutcomesKey FindingsCitation
Qureshi et al. (2005)129 children (2-14 years) with moderate to severe acute asthmaChanges in clinical asthma score and % predicted FEV1No difference in clinical improvement between groups. nih.gov
Andrews et al. (2009)81 children (6-18 years) with severe acute asthmaDuration of continuous nebulized bronchodilator treatmentNo difference in required duration of treatment; similar clinical outcomes. jwatch.org
Jat et al. (2012) Meta-analysis1625 participants (7 trials) with acute asthmaRespiratory rate, oxygen saturation, % change in FEV1, clinical asthma scoreLevalbuterol was not superior to albuterol regarding efficacy and safety. researchgate.net
Gawchik et al. (1999)Pediatric patients with asthmaFEV1FEV1 values were comparable with or better than racemic albuterol. nih.gov

Pharmacogenetic Influences on Clinical Response

The clinical response to this compound is not uniform across all patients, and a significant portion of this variability is attributable to genetic factors. nih.govnih.gov Pharmacogenetics, the study of how genetic variations influence drug response, has identified several key genes that can alter the efficacy of this compound therapy. nih.gov Research in this area aims to personalize asthma treatment by predicting patient response based on their genetic makeup. nih.gov

The most extensively studied gene in the context of this compound response is the beta-2 adrenergic receptor gene (ADRB2), which encodes the direct protein target of the drug. nih.govnih.govrima.org However, variations in other genes involved in pathways related to airway inflammation and smooth muscle relaxation also contribute to the diversity in therapeutic outcomes.

Detailed Research Findings

Beta-2 Adrenergic Receptor Gene (ADRB2)

The ADRB2 gene, located on chromosome 5q31-q32, is highly polymorphic. nih.govmdpi.com Two non-synonymous single nucleotide polymorphisms (SNPs) have been the primary focus of research: Arg16Gly (rs1042713) and Gln27Glu (rs1042714). nih.govnih.gov

Arg16Gly (rs1042713): This polymorphism results in a substitution of arginine (Arg) for glycine (B1666218) (Gly) at amino acid position 16. The findings regarding its impact have been conflicting. rima.orgnih.gov Some studies have associated the Arg/Arg genotype with a more favorable bronchodilator response to albuterol. rima.org For instance, among Puerto Ricans with asthma, the Arginine 16 allele was linked to a greater bronchodilator response. nih.gov Conversely, other studies and meta-analyses have reported weak or no statistically significant association between this genotype and the immediate response to albuterol, as measured by Forced Expiratory Volume in 1 second (FEV1). nih.gov Regular use of albuterol in patients homozygous for Arginine at position 16 (Arg/Arg) has in some cases been associated with a decline in clinical response. nih.gov

Arginase 1 Gene (ARG1)

The ARG1 gene has been identified as a novel gene influencing bronchodilator response. nih.govnih.gov Arginase competes with nitric oxide synthases for their common substrate, L-arginine. A decrease in nitric oxide can contribute to airway inflammation. researchgate.netelpub.ru

rs2781659: Studies have demonstrated a significant association between the G allele of the ARG1 SNP rs2781659 and a more pronounced bronchodilator response in children with asthma of European origin. nih.gov This finding was replicated across four different asthma cohorts, identifying ARG1 as a determinant of acute bronchodilator response in both children and adults. nih.gov

Other Gene Associations

Research has expanded beyond ADRB2 and ARG1 to identify other potential genetic modifiers of albuterol response, particularly in diverse populations.

Corticotropin-Releasing Hormone Receptor 1 (CRHR1): Genetic variants in CRHR1, such as rs242941, have been associated with an enhanced response to inhaled corticosteroids, which are often used in conjunction with albuterol for asthma management. oup.comnih.gov While not a direct effector of albuterol's mechanism, its role in the broader therapeutic context is significant. nih.gov

Nuclear Factor Kappa B Subunit 1 (NFKB1): In studies focusing on minority children, who often experience a reduced response to albuterol, a genetic variant in the NFKB1 gene was identified. ucsf.edu This variant is more common in individuals of African ancestry and is associated with a weakened effect of albuterol. ucsf.edu

The influence of these genetic variations can be significantly modified by factors such as ethnicity, disease severity, and concomitant therapies, underscoring the complexity of pharmacogenetic associations in asthma treatment. nih.gov

Data Tables

Mechanistic Investigations of Albuterol Hydrochloride Adverse Effects and Safety Pharmacology

Cardiovascular Systemic Manifestations and Underlying Mechanisms

Albuterol hydrochloride, a selective beta-2 adrenergic agonist, can elicit clinically significant cardiovascular responses. nih.gov These effects are primarily mediated through its interaction with adrenergic receptors, leading to changes in heart rate, blood pressure, and cardiac rhythm. nih.govdrugbank.com While albuterol's primary target is the beta-2 receptors in the bronchial smooth muscle, systemic absorption can lead to off-target effects on the cardiovascular system.

Cardiac Beta-Adrenergic Receptor Activity and Tachycardia

Albuterol's propensity to cause tachycardia, an elevated heart rate, is a well-documented phenomenon. youtube.commayoclinic.org This occurs through several mechanisms. Although albuterol is selective for beta-2 adrenergic receptors, this selectivity is not absolute. drugbank.com At higher concentrations, albuterol can also stimulate beta-1 adrenergic receptors, which are predominantly located in the heart. quizlet.com Activation of these beta-1 receptors leads to a direct increase in heart rate and contractility. consultant360.com

Furthermore, the stimulation of beta-2 receptors in the peripheral vasculature causes vasodilation, leading to a decrease in systemic vascular resistance and diastolic blood pressure. consensus.appnih.gov This can trigger a reflex tachycardia as the body attempts to maintain adequate cardiac output and blood pressure. nih.govnih.gov Studies have shown that inhaled albuterol can significantly increase heart rate and systolic blood pressure while lowering diastolic blood pressure. consensus.appnih.gov

A prospective, placebo-controlled, crossover study in healthy subjects demonstrated that nebulized albuterol sulfate (B86663) resulted in an increased heart rate, which was statistically significant at 30 minutes post-treatment. nih.gov

ParameterBaseline (Mean ± SD)30 Minutes Post-Albuterol (Mean ± SD)p-value
Heart Rate (beats/min)79 ± 1183 ± 13&lt;0.05

Electrocardiographic Abnormalities and Arrhythmia Potential

Albuterol administration has been associated with various electrocardiographic (ECG) changes. nih.gov These alterations can include a flattening of the T-wave, prolongation of the QTc interval, and ST-segment depression. nih.govdroracle.ai While the clinical significance of these findings can be uncertain, they indicate an effect on myocardial repolarization and can, in some instances, increase the potential for arrhythmias. nih.gov

The arrhythmogenic potential of albuterol is thought to be multifactorial. nih.gov Direct stimulation of cardiac beta-adrenergic receptors can alter the electrical activity of the heart. nih.gov Additionally, albuterol-induced hypokalemia can create an electrophysiological environment conducive to arrhythmias. droracle.ai In a study of pediatric patients with acute asthma, supraventricular tachycardia (SVT) was observed after albuterol treatment, with an incidence of 3.9 per 10,000 episodes of SABA treatment. nih.gov Another case report detailed an 84-year-old woman without a history of cardiac disease who developed an acute myocardial infarction after receiving nebulized albuterol. nih.gov

Metabolic Perturbations and Electrolyte Dysregulation

Albuterol can induce notable metabolic and electrolyte disturbances, primarily affecting potassium and glucose levels. These effects are a direct consequence of its beta-2 adrenergic agonist activity.

Hypokalemia Mechanisms

A significant metabolic side effect of albuterol is hypokalemia, a decrease in serum potassium levels. consensus.appdroracle.ai This is not due to a total body potassium deficit but rather an intracellular shift of potassium from the bloodstream. droracle.ai The mechanism involves the stimulation of the sodium-potassium ATPase pump on cell membranes by beta-2 adrenergic receptors. droracle.aidroracle.ai This activation promotes the uptake of potassium into cells, particularly skeletal muscle, thereby lowering the concentration of potassium in the serum. droracle.ainih.gov

This effect is dose-dependent and can have potential adverse cardiovascular consequences, as low potassium levels can predispose individuals to cardiac arrhythmias. droracle.aidroracle.ai The FDA drug label for albuterol acknowledges that it may produce significant hypokalemia in some patients. droracle.aidroracle.ai

A study on pediatric asthmatic patients in an emergency room setting demonstrated a significant decrease in serum potassium levels after albuterol nebulization.

ParameterBaseline (Mean ± SD)Final (Mean ± SD)p-value
Serum Potassium (mEq/L)4.47 ± 0.523.73 ± 0.49&lt;0.001

Glucose Homeostasis Alterations

Albuterol can also affect glucose metabolism. The stimulation of beta-2 adrenergic receptors can lead to increased glycogenolysis in the liver and muscles, as well as increased insulin secretion from the pancreas, potentially resulting in an initial hyperglycemia. consultant360.comnih.gov

However, the clinical significance of albuterol's effect on blood glucose appears to be minimal in certain patient populations. A double-blind study on patients with type 1 diabetes mellitus and cystic fibrosis-related diabetes found that 2.5 mg of nebulized albuterol did not cause clinically significant increases in blood glucose. semanticscholar.orgnih.govresearchgate.net The mean maximum increase from baseline in the diabetes mellitus group was 38 mg/dl with albuterol, compared to 20 mg/dl with placebo. nih.gov

Neurological Side Effects and Tremor Mechanisms

The most commonly reported neurological side effect of albuterol is skeletal muscle tremor. mayoclinic.orgconsensus.appkhealth.com This is a direct result of the stimulation of beta-2 adrenergic receptors located in skeletal muscle. quizlet.com This activation leads to an increase in cellular signals in nerves that affect body movements, resulting in fine tremors, often observed in the hands. khealth.com

The incidence and severity of tremors are generally dose-related. nih.gov A study designed to quantify tremor side effects of salbutamol (B1663637) (albuterol) found that it significantly increased tremor severity in patients in a dose-dependent manner. nih.gov Other neurological side effects can include nervousness, hyperactivity, and headache, which are also linked to the stimulation of the sympathetic nervous system. youtube.comgoodrx.com

Paradoxical Bronchoconstriction and Airway Hyperreactivity

Paradoxical bronchoconstriction is an unexpected and potentially severe adverse effect where the administration of a bronchodilator, such as albuterol, leads to a constriction of the airways instead of the intended dilation. medpagetoday.comnih.gov This reaction can manifest as wheezing, dyspnea, and a measurable decrease in pulmonary function. medpagetoday.com While the exact mechanisms are not fully understood, research points towards several contributing factors, including the formulation of the inhaler and the specific properties of the albuterol molecule itself.

Studies have shown that a significant subset of patients can experience this adverse reaction. For instance, an analysis of over 4,500 patients undergoing spirometry testing revealed that 4.4% demonstrated significant bronchoconstriction after the administration of a short-acting β2-agonist, while 18.5% showed the expected bronchodilation, and the majority (77.1%) had no significant change. nih.gov Another study noted that approximately 8% of patients using a beta2-agonist might be affected by paradoxical bronchospasm, which can often occur with the first use of a new inhaler. medpagetoday.com

This phenomenon has been observed with different formulations of albuterol, including metered-dose inhalers (MDIs) and nebulizer solutions. researchgate.net It is a critical consideration in clinical practice, as it can be life-threatening and may be overlooked by clinicians. mdedge.com If paradoxical bronchospasm is suspected, the use of the inhaled beta-adrenergic agonist should be stopped immediately and alternative therapies initiated. medpagetoday.commdedge.com

Table 1: Prevalence of Paradoxical Bronchoconstriction After Inhaled Albuterol

Group Percentage of Patients
Significant Bronchoconstriction 4.4%
Significant Bronchodilation 18.5%
No Significant Change 77.1%

Data sourced from an analysis of 4,593 patients who underwent pre- and post-bronchodilator spirometry testing. nih.gov

Albuterol is a racemic mixture, meaning it is composed of equal parts of two stereoisomers (enantiomers): (R)-albuterol (levalbuterol) and (S)-albuterol. scite.ainih.gov The bronchodilatory effects of albuterol are attributed to the (R)-enantiomer, which acts as a potent agonist at the beta-2 adrenergic receptor. nih.govdrugbank.com Conversely, the (S)-enantiomer is believed to contribute to some of the adverse effects associated with racemic albuterol, including increased airway hyperreactivity and proinflammatory effects. scite.ainih.govnih.gov

Further studies in asthmatic cats have shown that regular inhalation of racemic albuterol and (S)-albuterol, but not (R)-albuterol, led to airway inflammation. nih.gov Specifically, cats receiving racemic albuterol and (S)-albuterol had higher total cell numbers in bronchoalveolar lavage fluid. nih.gov In asthmatic cats, these two formulations also resulted in a higher number of lavage eosinophils and increased TNF-alpha bioactivity. nih.gov

Table 2: Effects of Albuterol Enantiomers in a Mouse Asthma Model

Treatment Group Airway Eosinophil Infiltration Goblet Cell Hyperplasia & Mucus Occlusion Airway Edema Responsiveness to Methacholine (B1211447)
(R)-albuterol Reduced Reduced Unaffected Unaffected
(S)-albuterol Reduced Reduced Increased Increased

This table summarizes the differential effects of (R)- and (S)-albuterol on various markers of airway inflammation and hyperresponsiveness. nih.gov

The inflammatory state of the airways appears to be a significant factor in the development of albuterol-associated adverse effects. In a study involving both healthy and asthmatic cats, the proinflammatory effects of racemic albuterol and (S)-albuterol were more pronounced in the presence of pre-existing allergic inflammation. nih.gov

In healthy cats, regular administration of racemic and (S)-albuterol led to an increase in lavage neutrophils. nih.gov However, in asthmatic cats, the same treatment resulted in an increase in lavage eosinophils and TNF-alpha bioactivity, indicating a more pronounced inflammatory response in the context of an already inflamed airway. nih.gov This suggests that the adverse effects of the (S)-enantiomer may be amplified in individuals with underlying asthma or other inflammatory lung conditions.

Developmental Neurotoxicity and Behavioral Teratogenesis Research

The potential for in utero exposure to beta2-agonists, including albuterol, to affect fetal neurodevelopment has been a subject of investigation. Animal studies have suggested that these medications can cross the placenta and the blood-brain barrier, raising concerns about their potential to pose a risk to the developing nervous system. nih.gov

Research on the neurodevelopmental outcomes in humans following in utero exposure to beta2-agonists has produced some mixed results. A large study analyzing data from over 91,000 mother-offspring pairs found no significant association between in utero exposure to corticosteroids and β2-adrenergic agonists and offspring neurodevelopmental outcomes, regardless of the timing of the exposure. nih.goveurekalert.org This suggests that these medications may be safe for pregnant individuals with asthma in terms of their offspring's neurodevelopment. nih.govnews-medical.net

However, some studies have pointed to potential associations. One study found a link between β2-adrenergic agonist exposure during mid- to late pregnancy and delayed personal-social skills in offspring. nih.govnews-medical.net Another report suggested a biologically plausible mechanism by which overstimulation of beta-2 adrenergic receptors during critical periods of prenatal development could lead to a permanent shift in the balance of the autonomic nervous system. johnshopkins.edu This could potentially be associated with an increased risk for autism spectrum disorders, psychiatric disorders, and deficits in cognitive and motor function. johnshopkins.eduhhs.gov

It is important to note that some of these studies have limitations, and the findings are not always consistent. nih.gov Furthermore, some of the mothers in these studies were taking multiple medications, making it difficult to establish a direct causal relationship between albuterol use and the observed outcomes. fda.gov

The potential for a genetic predisposition to the toxic effects of albuterol has been suggested, particularly in the context of developmental neurotoxicity. hhs.gov While specific genetic markers have not been fully elucidated, the concept is supported by the variability in patient responses to the drug. Pharmacogenetic studies have primarily focused on variations in the beta-2 adrenergic receptor gene and their association with the bronchodilator response to albuterol among individuals with asthma. nih.gov This indicates that genetic factors can influence the efficacy of the drug, and it is plausible that they may also play a role in the development of adverse effects. Further research is needed to identify specific genetic variants that may increase the risk of albuterol-related toxicity.

Research in Specific Patient Populations and Vulnerable Groups

Pediatric Population Pharmacodynamics and Safety Profiles

The use of albuterol hydrochloride in children, particularly infants and neonates, requires careful consideration due to developmental differences in respiratory physiology and drug metabolism.

In the neonatal population, albuterol has been investigated for various respiratory conditions. For instance, in mechanically ventilated preterm infants, albuterol administration has been shown to decrease airway resistance in a significant portion of this population, suggesting a potential role in improving respiratory mechanics. However, its effect on other parameters like lung compliance or the need for supplemental oxygen can be variable.

One area of notable research is the use of nebulized albuterol for transient tachypnea of the newborn (TTN). Studies have indicated that albuterol may lead to a significant improvement in respiratory distress scores and an increase in partial pressure of oxygen (PO2) in neonates with TTN compared to placebo. These findings suggest a potential therapeutic benefit in accelerating the resolution of this condition.

Conversely, the administration of albuterol prior to surfactant therapy in preterm infants with respiratory distress syndrome (RDS) has not demonstrated a significant enhancement of surfactant efficacy.

Bronchiolitis, a common lower respiratory tract infection in infants, is a condition where the routine use of this compound is generally not supported by evidence. Multiple clinical trials and systematic reviews have concluded that albuterol does not significantly improve key clinical outcomes in most infants with bronchiolitis. nih.gov This includes measures such as oxygen saturation, rates of hospitalization, or the duration of illness. nih.gov

Some studies have explored whether factors like age influence bronchodilator responsiveness in bronchiolitis, with findings indicating that responsiveness is not dependent on age. mayoclinic.org Despite the lack of proven efficacy, some clinicians may still consider a trial of albuterol in specific cases, particularly if there is a strong family history of asthma or if a clear clinical improvement is observed. nih.gov However, the potential for adverse effects such as tachycardia and tremors often outweighs the limited potential for benefit in this population. nih.gov

Interactive Data Table: this compound Research in Neonatal and Infant Respiratory Conditions

ConditionPopulationKey Research Findings
Respiratory Distress in Mechanically Ventilated Preterm InfantsPreterm neonatesDecreased airway resistance in a majority of infants; variable effects on lung compliance and oxygen requirements.
Transient Tachypnea of the Newborn (TTN)NeonatesSignificant improvement in respiratory distress scores and increased PO2 compared to placebo.
Respiratory Distress Syndrome (RDS)Preterm infantsNo significant enhancement of surfactant efficacy when administered prior to surfactant.
BronchiolitisInfantsGenerally no significant improvement in oxygen saturation, hospitalization rates, or duration of illness. nih.gov Not recommended for routine use. nih.gov

Geriatric Population Pharmacokinetic and Pharmacodynamic Considerations

The physiological changes associated with aging can influence the pharmacokinetic and pharmacodynamic properties of this compound in the geriatric population. While specific pharmacokinetic studies in this demographic are limited, general principles of pharmacology in older adults suggest that changes in body composition, renal function, and hepatic metabolism could potentially alter the drug's profile.

From a pharmacodynamic perspective, the evidence regarding bronchodilator responsiveness to albuterol in older adults is mixed. Some studies have suggested a diminished response of airway beta-2 adrenoceptors to albuterol in healthy elderly individuals compared to younger subjects. nih.govresearchgate.net This could imply that higher or more frequent doses might be needed to achieve the same therapeutic effect.

However, other research has indicated that age is not a significant predictor of the bronchodilator response to albuterol in patients with asthma. nih.govnih.gov These studies found that both young and old asthmatic patients experience effective bronchodilation with albuterol. nih.gov

In terms of safety, while some sources suggest that older adults may have a higher risk of side effects due to factors like decreased kidney function, clinical studies have not consistently reported a higher incidence of adverse events in this population. healthline.com Nevertheless, caution is advised, particularly in elderly patients with pre-existing cardiovascular conditions, as albuterol can have cardiovascular effects such as tachycardia and changes in blood pressure. nih.gov

Interactive Data Table: Pharmacokinetic and Pharmacodynamic Considerations of this compound in the Geriatric Population

ParameterConsiderationResearch Findings
Pharmacokinetics
AbsorptionPotential for altered absorption due to age-related changes in the gastrointestinal tract (for oral formulations).Limited specific data for this compound.
DistributionChanges in body composition (e.g., decreased lean body mass, increased body fat) may affect the volume of distribution.Limited specific data for this compound.
MetabolismPotential for reduced hepatic metabolism.Limited specific data for this compound.
ExcretionAge-related decline in renal function may lead to decreased drug clearance and prolonged half-life. healthline.comThis may increase the risk of side effects. healthline.com
Pharmacodynamics
Bronchodilator ResponsePotential for altered sensitivity of beta-2 adrenergic receptors.Conflicting evidence: Some studies suggest a diminished response in healthy elderly individuals, nih.govresearchgate.net while others find age is not a predictor of response in asthmatics. nih.govnih.gov
Safety ProfileIncreased potential for adverse effects due to comorbidities and polypharmacy.Studies have not consistently shown a higher incidence of side effects, but caution is advised, especially in patients with cardiovascular disease. nih.govhealthline.com

Pregnancy and Lactation: Fetal and Neonatal Safety Research

The use of this compound during pregnancy and lactation requires a careful assessment of the potential benefits to the mother versus the risks to the fetus and neonate.

During pregnancy, albuterol is known to cross the placental barrier. mayoclinic.org This can lead to pharmacological effects in the fetus, most notably an increase in fetal heart rate. mayoclinic.org Maternal tachycardia can also occur. drugs.com The available data from epidemiological studies on the risk of congenital anomalies with inhaled albuterol use during pregnancy are inconsistent. mayoclinic.org Some studies have not found an increased risk of major birth defects, while others have suggested a possible association with specific defects, though these findings have not been consistently replicated. mayoclinic.orgdrugs.com Due to these uncertainties, and the potential for beta-agonists to interfere with uterine contractility, the use of albuterol during pregnancy is typically reserved for situations where the benefits of managing maternal asthma are deemed to outweigh the potential fetal risks. mayoclinic.org

There is a lack of definitive research on the presence of this compound in human breast milk. mayoclinic.org Consequently, it is unknown what effect, if any, maternal albuterol use may have on a breastfed infant. mayoclinic.org However, because the systemic absorption of albuterol after inhalation is low, it is generally considered that the amount of drug that would be present in breast milk is likely to be small. nih.gov Therefore, inhaled bronchodilators are often considered acceptable for use during breastfeeding. nih.gov

Interactive Data Table: this compound Safety Research in Pregnancy and Lactation

PopulationResearch AreaKey Findings
Pregnancy Placental TransferAlbuterol crosses the placenta. mayoclinic.org
Fetal EffectsCan cause fetal tachycardia. mayoclinic.orgdrugs.com
Congenital AnomaliesEpidemiological studies have shown inconsistent results regarding the risk of birth defects. mayoclinic.orgdrugs.com
Uterine ContractilityAs a beta-agonist, there is a theoretical potential to interfere with uterine contractions. mayoclinic.org
Lactation Presence in Breast MilkIt is unknown if albuterol is distributed in breast milk. mayoclinic.org
Infant SafetyDue to low systemic absorption with inhalation, significant exposure to the infant is considered unlikely. nih.gov Inhaled bronchodilators are generally considered acceptable. nih.gov

Pharmacological Interactions and Co Administration Research

Beta-Adrenergic Receptor Antagonists and Efficacy Attenuation

The co-administration of albuterol hydrochloride with beta-adrenergic receptor antagonists, commonly known as beta-blockers, presents a significant pharmacological interaction characterized by mutual inhibition. Beta-blockers can antagonize the bronchodilatory effects of beta-2 adrenergic agonists like albuterol, potentially leading to severe bronchospasm in patients with asthma or other obstructive airway diseases medicinenet.comnih.govdrugs.com. This interaction stems from their opposing mechanisms of action; albuterol stimulates beta-2 adrenergic receptors to relax airway smooth muscle, while beta-blockers block these same receptors, which can increase airway resistance drugs.comgoodrx.com.

The clinical significance of this interaction is particularly pronounced with non-selective beta-blockers, such as propranolol (B1214883) and nadolol, which block both beta-1 and beta-2 receptors singlecare.commeded101.com. These agents are more likely to interfere with albuterol's pulmonary effects meded101.com. Consequently, the concurrent use of albuterol with non-selective beta-blockers is generally avoided in patients with obstructive airway diseases drugs.com.

Cardioselective beta-blockers (e.g., metoprolol, atenolol), which primarily target beta-1 receptors in the heart, are generally preferred if a beta-blocker is medically necessary for a patient with a respiratory condition nih.govdrugs.com. However, this cardioselectivity is not absolute and can be dose-dependent meded101.comdrugs.com. At higher doses, these agents may also inhibit beta-2 receptors, potentially diminishing albuterol's effectiveness meded101.com. Therefore, even when using a cardioselective beta-blocker, caution is advised, and close monitoring of the patient's respiratory status is necessary nih.govdrugs.com. Research has shown varied outcomes, with some studies indicating no significant impact on pulmonary function with cardioselective beta-blockers, while others report negative effects drugs.com. A pharmacokinetic study in rats involving concomitant administration of albuterol and timolol (B1209231) (a non-selective beta-blocker) found no significant pharmacokinetic interactions, suggesting the primary interaction is pharmacodynamic researchgate.net.

Beta-Blocker ClassExamplesInteraction with this compoundClinical Recommendation
Non-selectivePropranolol, Nadolol, Carvedilol singlecare.commeded101.comHigh risk of antagonizing bronchodilator effect, may provoke severe bronchospasm medicinenet.comdrugs.comsinglecare.com.Generally avoid co-administration drugs.com.
Cardioselective (Beta-1 selective)Metoprolol, Atenolol, Bisoprolol nih.govdrugs.comLower risk, but selectivity is dose-dependent and may be lost at higher doses meded101.comdrugs.com.Use with caution if necessary; monitor respiratory function closely nih.govdrugs.com.

Diuretics and Electrolyte Disturbance Risk

The concurrent use of this compound with non-potassium-sparing diuretics, such as loop diuretics (e.g., furosemide, bumetanide) and thiazide diuretics (e.g., hydrochlorothiazide), can potentiate the risk of hypokalemia (low serum potassium levels) goodrx.comsinglecare.comdrugs.com. Albuterol itself can cause a transient decrease in serum potassium by stimulating the sodium-potassium ATPase pump, which promotes the intracellular shift of potassium empathia.aidroracle.ai. When combined with diuretics that also promote potassium excretion, the risk of developing significant hypokalemia is increased goodrx.comdrugs.com.

This drug-induced electrolyte disturbance is clinically significant because low potassium levels can lead to adverse cardiovascular effects, including electrocardiogram (ECG) changes (such as T-wave flattening, ST-segment depression, and the appearance of U waves) and an increased risk of cardiac arrhythmias nih.govdrugs.comnih.gov. The risk is particularly heightened in patients receiving high or frequent doses of nebulized albuterol drugs.comdrugs.com.

A study investigating the effects of high-dose inhaled albuterol in subjects pretreated with the diuretic bendrofluazide demonstrated that the diuretic therapy augmented both the hypokalemic and ECG effects of albuterol nih.gov. The research found that the combination of bendrofluazide and albuterol resulted in a significantly lower absolute level of potassium compared to albuterol with a placebo nih.gov. Another study explored whether potassium-sparing drugs could mitigate these effects and found that spironolactone (B1682167) and high-dose triamterene (B1681372) protected against the hypokalemic and ECG changes associated with combined beta-agonist/diuretic therapy, whereas a conventional dose of triamterene did not nih.gov.

Drug ClassExamplesInteraction MechanismPotential Clinical Outcome
This compound-Promotes intracellular shift of potassium empathia.aidroracle.ai.Transient decrease in serum potassium drugs.com.
Non-Potassium-Sparing Diuretics (Loop/Thiazide)Furosemide, Hydrochlorothiazide, Bendrofluazide goodrx.comsinglecare.comnih.govIncrease renal excretion of potassium.Lowered serum potassium singlecare.com.
Co-administrationAlbuterol + FurosemideAdditive potassium-lowering effects drugs.com.Increased risk of significant hypokalemia and subsequent cardiac arrhythmias drugs.comdrugs.com.

Other Drug-Drug Interaction Mechanisms

Beyond beta-blockers and diuretics, this compound can interact with several other classes of drugs through various mechanisms.

Digoxin (B3395198) : Co-administration of albuterol can lead to a decrease in serum digoxin levels medicinenet.comsinglecare.comdrugs.com. Studies have shown mean decreases of 16% to 22% in serum digoxin concentrations after oral or intravenous albuterol administration in healthy volunteers medicinenet.comdrugs.com. The clinical significance for patients on chronic inhaled albuterol therapy is not fully established, but monitoring of serum digoxin levels may be necessary medicinenet.comdrugs.com. Furthermore, albuterol-induced hypokalemia can increase myocardial sensitivity to digoxin, thereby heightening the risk of digoxin toxicity and associated cardiac arrhythmias, even if digoxin levels are within the therapeutic range empathia.aidrugs.com.

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs) : Albuterol should be administered with extreme caution to patients being treated with MAOIs (e.g., phenelzine, tranylcypromine) or TCAs (e.g., amitriptyline, nortriptyline) medicinenet.comgoodrx.com. These agents can potentiate the action of albuterol on the vascular system, leading to an increased risk of adverse cardiovascular effects such as rapid heart rate, elevated blood pressure, and arrhythmias medicinenet.comnih.govsinglecare.comdrugs.com. This risk may persist for up to two weeks after the discontinuation of the MAOI or TCA medicinenet.comgoodrx.com. The mechanism may involve additive effects, as both albuterol and TCAs have been reported to cause ECG changes, including QTc interval prolongation drugs.comdrugs.com.

Other Sympathomimetic Agents : The concomitant use of albuterol with other short-acting sympathomimetic aerosol bronchodilators or epinephrine (B1671497) is not recommended medicinenet.com. Such combinations can lead to additive cardiovascular effects, potentially resulting in deleterious outcomes medicinenet.comstudy.com. If additional adrenergic drugs are necessary, they should be used with caution medicinenet.com.

Interacting Drug/ClassExamplesMechanism and Potential Effect
DigoxinLanoxin goodrx.comAlbuterol may decrease serum digoxin levels. Albuterol-induced hypokalemia increases the risk of digoxin toxicity singlecare.comempathia.aidrugs.com.
Monoamine Oxidase Inhibitors (MAOIs)Phenelzine, Tranylcypromine, Selegiline goodrx.comsinglecare.comPotentiates the cardiovascular effects of albuterol, increasing the risk of hypertension and tachycardia medicinenet.comnih.govdrugs.com.
Tricyclic Antidepressants (TCAs)Amitriptyline, Nortriptyline, Doxepin goodrx.comPotentiates the action of albuterol on the vascular system; risk of additive cardiovascular effects, including QTc prolongation medicinenet.comnih.govdrugs.com.
Other Sympathomimetic AgentsEpinephrine medicinenet.comAdditive cardiovascular effects; co-administration should be avoided medicinenet.comstudy.com.

Advanced Pharmaceutical Science and Drug Delivery Research

Formulation Development for Optimized Pulmonary Delivery

The development of Albuterol hydrochloride formulations for pulmonary delivery is centered on optimizing the drug's efficacy by ensuring it reaches the target site in the lungs in an appropriate form and concentration. A key approach in this area is the use of spray drying to create dry powder inhaler (DPI) formulations. inhalationmag.com This technique allows for the production of homogenous powders with flexible active pharmaceutical ingredient (API) concentrations, which is advantageous for rapid development and clinical testing. inhalationmag.com

In the formulation of spray-dried this compound, various excipients are utilized to enhance the properties of the final product. Lactose is often included as a bulking agent and to form the matrix of the formulation. The concentration of lactose can be adjusted to achieve the desired dose range. inhalationmag.com Leucine is another critical excipient that acts as a surface-modifying agent to improve the aerosolization of the powder. inhalationmag.com Due to its lower solubility compared to other components, leucine functionalizes the surface of the spray-dried particles, which aids in particle dispersal during inhalation and reduces powder retention within the delivery device. inhalationmag.com Additionally, sodium chloride may be incorporated to improve the handling and encapsulation of the powder. inhalationmag.com

Another area of research focuses on creating sustained-release formulations of this compound for inhalation. This approach aims to prolong the therapeutic effect of the drug, thereby improving patient compliance in conditions like asthma. nih.gov By releasing the drug over an extended period directly in the pulmonary system, the required dose of albuterol can be reduced, which in turn can minimize potential side effects. nih.gov One study explored the development of a sustained-release dry powder formulation using a 1:1 ratio of salbutamol (B1663637) sulphate to poly (D,L-lactic-co-glycolic acid), which demonstrated effective drug release over 12 hours. nih.gov

Table 1: Excipients in this compound Dry Powder Formulations

Excipient Role in Formulation Key Characteristics
Lactose Bulking agent, matrix former Concentration can be modified to match desired dose range. inhalationmag.com
Leucine Surface-modifying agent Enhances aerosolization and decreases powder retention in devices. inhalationmag.com
Sodium Chloride Powder handling and encapsulation aid Improves the physical properties of the powder for manufacturing. inhalationmag.com
Poly (D,L-lactic-co-glycolic acid) Sustained-release polymer Enables extended drug release over several hours. nih.gov

Aerosol Characteristics and Lung Deposition Patterns

The effectiveness of inhaled this compound is highly dependent on the characteristics of the aerosol and its subsequent deposition pattern within the lungs. The particle size of the aerosol is a critical factor, with particles between 1 and 5 microns being most effective for deposition in the lower respiratory tract. nih.gov Particles with a mass median aerodynamic diameter (MMAD) of 5–10μm tend to deposit in the central sections of the lung, while those between 0.5 and 5μm can reach the peripheral lung and alveoli. archbronconeumol.org

Research has shown that the type of propellant used in metered-dose inhalers (MDIs) significantly affects aerosol characteristics. Hydrofluoroalkane (HFA)-based MDIs produce a much higher fine fraction of particles (smaller than 5 μm in diameter) compared to the older chlorofluorocarbon (CFC)-based MDIs. nih.govresearchgate.net This difference in particle size distribution leads to different lung deposition patterns. nih.govresearchgate.net

In vitro studies using HFA-MDIs have demonstrated that higher inspiratory flow rates (60–90 L/min) result in greater lung deposition (>40%) compared to lower flow rates (30 L/min), especially when the MDI is actuated in the first half of the inhalation. nih.govresearchgate.netnih.govhoustonmethodist.org This is contrary to the deposition characteristics of CFC-MDIs, where slower inhalation was recommended. researchgate.nethoustonmethodist.org For particles with a diameter of 1.5 μm from an HFA-MDI, fast inhalation has been shown to result in higher lung deposition. nih.govresearchgate.net However, as the particle size increases to 6 μm, lung deposition tends to decrease with an increase in inspiratory flow rate. nih.gov

Table 2: Factors Influencing In Vitro Lung Deposition of Albuterol Aerosol from HFA-MDIs

Factor Finding Impact on Deposition
Inspiratory Flow Rate High flow rates (60–90 L/min) resulted in >40% lung deposition compared to 30 L/min. nih.govresearchgate.netnih.govhoustonmethodist.org Higher flow rates are more optimal for HFA-MDIs.
MDI Actuation Timing Actuation in the first half of inspiration led to higher deposition. nih.govresearchgate.netnih.govhoustonmethodist.org Proper coordination significantly impacts deposition.
Particle Size For 1.5 μm particles, fast inhalation increased deposition. For 6 μm particles, deposition decreased with higher flow rates. nih.gov The effect of flow rate is dependent on particle size.

Device-Drug Interactions in Inhalation Systems

The interaction between the inhalation device and the this compound formulation is crucial for effective drug delivery. The design and propellant of a metered-dose inhaler (MDI) directly influence the aerosol's physical properties, which in turn affects its deposition in the respiratory tract. The transition from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants in MDIs is a prime example of this interaction. researchgate.net HFA-MDIs generate aerosols with a higher fine particle fraction, leading to different deposition characteristics compared to CFC-MDIs. nih.govresearchgate.net

This change in formulation and propellant necessitates different inhalation techniques for optimal drug delivery. While slow and deep inhalation was recommended for CFC-MDIs, studies on HFA-MDIs suggest that higher inspiratory flow rates can lead to increased lung deposition. researchgate.nethoustonmethodist.org This highlights a significant device-drug interaction where the device's characteristics dictate the optimal method of use for the patient.

Furthermore, the physical properties of a dry powder formulation, such as particle size, shape, morphology, and density, play a critical role in how the powder is dispersed from a dry powder inhaler (DPI). nih.gov The design of the DPI must be able to effectively de-agglomerate and aerosolize the powder to ensure that the micronized drug particles can be inhaled deep into the lungs. nih.gov The choice of excipients in the formulation, such as leucine, can also be considered a form of drug-device interaction, as it is specifically included to improve the powder's dispersal from the device. inhalationmag.com

Targeted Delivery Systems and Novel Approaches

Pulmonary delivery of this compound is itself a form of targeted therapy, aiming to deliver the drug directly to the airways to maximize local effects and minimize systemic side effects. nih.govnih.gov Novel approaches in this field seek to further enhance this targeting and improve the therapeutic profile of the drug. These advanced systems often utilize particle-based technologies such as microparticles and nanoparticles to achieve more precise delivery. nih.gov

One novel approach is the development of sustained-release formulations that provide prolonged drug action. nih.gov This can reduce the frequency of administration and improve patient adherence to treatment. nih.gov These formulations are designed to release the drug over an extended period at the site of action in the lungs. nih.gov

More advanced targeted delivery systems under investigation include the use of liposomes as drug carriers. Liposomes, which can be prepared with lung-endogenous phospholipids, can encapsulate both hydrophilic and lipophilic drugs and can be tailored in size for specific lung deposition. researchgate.net Attaching specific ligands to the surface of these carriers can further improve their targeting efficiency to particular cells within the lungs. researchgate.net

Another cutting-edge approach is respiration-triggered magnetic drug targeting. This technique involves attaching the drug to superparamagnetic nanoparticles, which are then encapsulated in an aerosol. researchgate.net By applying an external magnetic field during inhalation and exhalation, the magnetic aerosol particles can be guided to a specific target site, such as a tumor, within the lungs. researchgate.net

Table 3: Novel Delivery Approaches for Pulmonary Drug Targeting

Approach Description Potential Advantages
Sustained-Release Formulations Formulations designed to release the drug over an extended period. nih.gov Reduced dosing frequency, improved patient compliance, minimized side effects. nih.gov
Liposomes Phospholipid vesicles used as drug carriers. researchgate.net Can deliver both hydrophilic and lipophilic drugs, can be targeted to specific cells. researchgate.net
Respiration-Triggered Magnetic Drug Targeting Drug attached to magnetic nanoparticles guided by an external magnetic field. researchgate.net Highly specific targeting to a desired location within the lungs. researchgate.net

Regulatory Science and Bioequivalence Study Methodologies

Bioequivalence Assessment for Orally Inhaled Drug Products

The assessment of bioequivalence for orally inhaled albuterol hydrochloride products is a multifaceted process that requires a combination of in vitro and in vivo studies. fda.gov The FDA's product-specific guidance for albuterol sulfate (B86663) inhalation aerosol outlines two primary options for applicants to demonstrate bioequivalence. fda.gov

Option 1: This pathway requires the submission of six in vitro bioequivalence studies alongside two in vivo bioequivalence studies with pharmacokinetic endpoints. fda.gov A critical prerequisite for this option is that the test product must have no differences in inactive ingredients or other formulation aspects compared to the reference standard that could significantly impact the local or systemic availability of the active ingredient. fda.gov

Option 2: This alternative pathway consists of five in vitro bioequivalence studies, one in vivo bioequivalence study with pharmacokinetic endpoints, and one pharmacodynamic bioequivalence study. fda.gov

The selection between these options depends on the formulation of the generic product and its similarity to the reference product. These rigorous assessments are designed to ensure that the generic this compound inhaler delivers the same amount of active ingredient to the site of action in the lungs and has a comparable safety and efficacy profile to the innovator product.

Weight-of-Evidence Approach in Regulatory Approval

The regulatory approval of generic this compound inhalers is based on a "weight-of-evidence" approach. nih.govresearchgate.net This approach is a comprehensive evaluation that considers all data from in vitro studies, pharmacokinetic (PK) studies, and pharmacodynamic (PD) or clinical endpoint studies to establish bioequivalence. nih.gov The rationale behind this approach is that no single test can adequately determine the therapeutic equivalence of a locally acting inhaled drug. regulations.gov

The weight-of-evidence approach for this compound includes:

In Vitro Studies: These studies are foundational and assess the physical and chemical properties of the aerosol generated by the inhaler. They provide a detailed comparison of the performance of the test and reference products under controlled laboratory conditions. nih.gov

Pharmacokinetic Studies: PK studies are conducted to evaluate the systemic exposure to albuterol following inhalation. While not the primary measure of efficacy for a locally acting drug, they are crucial for assessing safety and ensuring that the generic product does not lead to higher systemic absorption than the reference product. nih.gov

Pharmacodynamic or Clinical Endpoint Studies: These studies are designed to assess the clinical effect of the drug on the lungs. For albuterol, this often involves measuring bronchodilation or bronchoprotection. nih.gov These studies provide direct evidence of the therapeutic equivalence of the test and reference products at the site of action.

The collective evidence from these different types of studies provides a robust basis for the regulatory decision on the bioequivalence and, ultimately, the interchangeability of the generic this compound product. nih.gov

Comparative Clinical Trial Designs for Therapeutic Equivalence

Comparative clinical trials are a critical component of the bioequivalence assessment for this compound, providing in vivo evidence of therapeutic equivalence. The design of these trials is crucial for their ability to detect potential differences between the test and reference products.

Pharmacokinetic (PK) Endpoint Studies:

These studies are typically designed as single-dose, two-way crossover studies in healthy subjects. The primary pharmacokinetic parameters of interest are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). fda.gov To establish bioequivalence, the 90% confidence interval (CI) for the geometric mean test/reference ratios of both AUC and Cmax must fall within the limits of 80.00% to 125.00%. fda.gov

ParameterBioequivalence Acceptance Criteria (90% CI)
AUC 80.00% - 125.00%
Cmax 80.00% - 125.00%

Pharmacodynamic (PD) Bioequivalence Studies:

For this compound, pharmacodynamic studies often employ a bronchoprovocation model, using an agent like methacholine (B1211447) to induce bronchoconstriction. nih.gov The study then measures the ability of the albuterol product to protect against this induced bronchoconstriction. The primary endpoint in such a study is the provocative concentration of methacholine causing a 20% fall in Forced Expiratory Volume in 1 second (FEV1), denoted as PC20. nih.gov A randomized, double-blind, crossover design is often used. nih.gov The bioequivalence is assessed based on a dose-scale analysis of the pharmacodynamic data. fda.gov In a study comparing a generic albuterol MDI to Ventolin, the 90% confidence interval for the relative potency was 0.69 to 1.50, demonstrating bioequivalence. nih.gov

In Vitro Performance Characterization Standards

In vitro performance characterization is a cornerstone of the bioequivalence assessment for this compound metered-dose inhalers (MDIs). The FDA guidance specifies a series of in vitro tests that must be conducted to compare the performance of the generic (test) and innovator (reference) products. These tests are designed to be sensitive to differences in product performance that could affect in vivo drug delivery. fda.gov The following table summarizes the key in vitro bioequivalence studies and their acceptance criteria as recommended by the FDA. fda.govfda.gov

In Vitro StudyDesignBioequivalence Criteria
Single Actuation Content (SAC) Performed at the beginning, middle, and end of the product's life.Population Bioequivalence (PBE) analysis.
Aerodynamic Particle Size Distribution (APSD) Performed at the beginning and end of the product's life.Population Bioequivalence (PBE) analysis.
Spray Pattern Characterized at two selected distances from the actuator mouthpiece orifice.Qualitative comparison of spray shape and PBE analysis of ovality ratio and area.
Plume Geometry Performed at the beginning of the product's life.Ratio of the geometric mean of the test to reference for plume angle and width should be within 90% - 111%.
Priming and Repriming Based on the emitted dose of a single actuation following the specified number of priming or repriming actuations.Population Bioequivalence (PBE) analysis.

These in vitro tests provide a detailed comparison of the aerosol performance of the test and reference products, ensuring that the generic product will deliver a consistent and equivalent dose of this compound to the patient. fda.gov

Cutting Edge Research Methodologies and Modeling Approaches

In Vitro Cell Culture and Organotypic Models

In vitro models are crucial for dissecting the cellular and molecular mechanisms of albuterol hydrochloride's action. These systems allow for controlled experiments on specific cell types involved in respiratory function and disease, providing insights that are foundational to understanding its pharmacological effects.

Human airway smooth muscle (HASM) cells are primary actors in bronchoconstriction and airway remodeling in asthma. Research using cultured HASM cells has been instrumental in elucidating the effects of albuterol's enantiomers. Racemic albuterol is composed of (R)-albuterol (levalbuterol) and (S)-albuterol. Studies have shown that the pharmacological activity resides in the (R)-enantiomer karger.com.

In cultured human bronchial smooth muscle cells, (R)-albuterol has been shown to inhibit cell proliferation, an effect that is beneficial in mitigating airway remodeling. This inhibition is linked to the activation of the cyclic AMP (cAMP)/protein kinase A (PKA) cascade karger.com. Conversely, (S)-albuterol has been observed to potentially promote cell proliferation by activating signaling pathways such as PI-3 kinase karger.com. For instance, one study demonstrated that 10 nM of racemic albuterol inhibited serum-induced HASM cell proliferation by approximately 40% karger.com. The differential effects of albuterol's enantiomers on HASM cell proliferation are a key area of investigation, with implications for understanding the long-term effects of racemic albuterol use.

Effects of Albuterol Enantiomers on Human Airway Smooth Muscle Cell Proliferation
CompoundConcentrationEffect on Cell ProliferationProposed Mechanism
(R)-Albuterol (Levalbuterol)VariousInhibitionActivation of cAMP/PKA pathway
(S)-AlbuterolVariousStimulationActivation of PI-3 kinase and PAF-receptor signaling
Racemic Albuterol10 nM~40% InhibitionNet effect of both enantiomers

Mast cells are critical immune cells in the airway that, upon activation, release a variety of mediators like histamine (B1213489) and cytokines that contribute to bronchoconstriction and inflammation. In vitro studies, often using murine mast cell lines as a model, have explored the potential pro-inflammatory effects of the (S)-enantiomer of albuterol.

Research has demonstrated that (S)-albuterol can activate mast cells to increase the production and release of inflammatory mediators. For example, in IgE-sensitized murine mast cells, treatment with (S)-albuterol led to a significant increase in histamine release. After 24 hours of treatment, histamine release was approximately 24% greater in cells co-treated with (S)-albuterol compared to untreated cells nih.govresearchgate.net. Furthermore, (S)-albuterol was found to significantly induce the message for L-histidine decarboxylase, the enzyme responsible for histamine synthesis nih.govresearchgate.net.

In addition to histamine, (S)-albuterol has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-4 (IL-4). In one study, IL-4 secretion from IgE-stimulated mast cells increased by approximately 58.8% after exposure to (S)-albuterol nih.govresearchgate.net. In contrast, (R)-albuterol showed no effect on the release of these mediators from mast cells nih.gov. These findings suggest that the (S)-enantiomer may have effects that could counteract the therapeutic actions of the (R)-enantiomer.

Effect of (S)-Albuterol on Mediator Release from IgE-Stimulated Murine Mast Cells
MediatorTreatment DurationPercentage Increase in Release with (S)-Albuterol
Histamine6 hours~18.3%
24 hours~24%
Interleukin-4 (IL-4)Overnight~58.8%

Preclinical Animal Models of Respiratory Disease

Animal models are indispensable for studying the integrated physiological and pathological responses to this compound in a living organism. These models allow for the investigation of drug effects on airway function and inflammation in the context of a complex biological system.

The ovalbumin (OVA)-sensitized mouse model is a widely used and well-characterized model of allergic asthma. jax.org In this model, mice are sensitized to the protein ovalbumin, which then triggers an allergic inflammatory response in the lungs upon subsequent aerosol challenge. pharmalegacy.com This response mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production. pharmalegacy.com

This model has been employed to investigate the effects of albuterol and its isomers. Studies have shown that prolonged treatment with different forms of albuterol, including the racemic mixture and individual enantiomers, can lead to a significant increase in immediate airway response and airway hyperresponsiveness in OVA-sensitized mice nih.gov. These findings suggest that while albuterol is effective for acute relief, its long-term use in the context of allergic inflammation may have complex effects on airway function nih.gov. The model allows for the assessment of various parameters, including changes in lung function (e.g., airway resistance), cellular infiltration in bronchoalveolar lavage fluid, and histological changes in the lung tissue. nih.govresearchgate.net

Guinea pigs have long been a valuable model for asthma research due to the anatomical and pharmacological similarities of their airways to those of humans portlandpress.com. The guinea pig airway response to allergens involves similar mediators and receptors as in human allergic responses. portlandpress.com These models are particularly useful for studying airway resistance and the effects of bronchodilators.

Research using guinea pig models has been conducted to evaluate the effects of albuterol on antigen-induced airway hyperreactivity nih.gov. These studies involve sensitizing the animals to an antigen, such as ovalbumin, and then measuring the changes in airway resistance upon challenge with the antigen or other bronchoconstricting agents. Such models have been instrumental in understanding the pharmacological profile of albuterol and its impact on the complex interplay of factors that contribute to airway hyperresponsiveness in allergic asthma. nih.gov

Advanced Imaging Techniques for Receptor Quantification (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of physiological processes, including the density and activity of receptors. yale.edu This technology has been applied to study beta-adrenoceptors in the lungs, which are the primary targets of albuterol.

To overcome the challenge of distinguishing between receptors in the airways versus the alveoli, researchers have utilized inhaled radioligands. In one study, the antagonist S-11C-CGP12388 was administered as an aerosol to healthy volunteers, allowing for PET imaging of beta-adrenoceptors specifically in the airways nih.gov.

The study then investigated the interaction of albuterol (salbutamol) with these receptors. After pretreatment with inhaled albuterol, a subsequent PET scan showed an accelerated washout of the radioligand from the central lung and main bronchi nih.gov. This accelerated washout is indicative of albuterol competing with the radioligand for binding to the beta-adrenoceptors. This advanced imaging approach provides a powerful tool to directly observe the engagement of inhaled drugs with their targets in the human lung and to study the dynamics of receptor occupancy. nih.govresearchgate.net

Quantitative Analytical Chemistry for Drug and Metabolite Profiling

The precise quantification of this compound and its metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose, offering high sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely utilized method for the determination of albuterol sulfate (B86663) and its related substances. nih.gov These methods typically employ a C18 or a phenyl column and an isocratic mobile phase, such as a mixture of monobasic potassium phosphate and methanol. nih.gov Detection is commonly performed using UV spectrophotometry at wavelengths of 225 nm, 277 nm, or 280 nm. nih.govnih.gov The validation of these HPLC methods demonstrates their accuracy, precision, linearity, and specificity, making them suitable for quality control and stability-indicating assays. nih.gov For instance, a validated RP-HPLC method was able to resolve albuterol from six of its known related substances. nih.gov

ParameterHPLC Method 1HPLC Method 2
Column YMC PhenylSymmetry C18
Mobile Phase 25 mM monobasic potassium phosphate (pH 3.0) and methanol (95:5, v/v)Water/methanol/glacial acetic acid (69:30:1) with 5 mM sodium 1-hexanesulfonate
Flow Rate 1.5 mL/min1.0 mL/min
Detection 225 nm276 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, provide enhanced sensitivity and specificity for the quantification of albuterol and its enantiomers in complex biological matrices like human plasma. tandfonline.comucsf.edu These methods often involve a solid-phase extraction (SPE) step for sample clean-up. tandfonline.comucsf.edu Chiral separation of (R)- and (S)-albuterol can be achieved using a teicoplanin-based stationary phase. tandfonline.com Detection is typically carried out in the positive ion mode using selected reaction monitoring (SRM). tandfonline.com Validated LC-MS/MS methods have demonstrated linearity over a wide concentration range, with high precision and accuracy. ucsf.edu For example, one method showed a linear concentration range of 10.5-4119.760 pg/ml with a correlation coefficient (r²) ≥ 0.990. ucsf.edu

ParameterLC-MS/MS Method
Column Inertsil ODS C18
Mobile Phase 0.1% formic acid and Acetonitrile (10:90, v/v)
Flow Rate 0.6 mL/min
Detection Mode MRM positive mode
Linear Range 10.5-4119.760 pg/ml
Precision (Intra-day) 5.4-9%
Precision (Inter-day) 4.1-9.3%

Computational Modeling in Aerosol Dynamics and Lung Deposition

The therapeutic efficacy of inhaled this compound is critically dependent on its deposition in the lungs. Computational Fluid Dynamics (CFD) and other in silico models have emerged as powerful tools to simulate and predict the transport and deposition of aerosolized albuterol in the respiratory tract. nih.govnih.govresearchgate.net

These models can simulate the complex interplay of factors influencing aerosol behavior, including the aerosol's physical properties, the patient's breathing pattern, and the geometry of the airways. nih.govucsd.edu For instance, CFD simulations have been used to create realistic, patient-specific 3D models of the human airways from CT scans, allowing for a detailed analysis of particle deposition. nih.govbmj.com

Research using these models has provided valuable insights into optimizing albuterol delivery. For example, studies have shown that the inhalation of saturated or supersaturated air can lead to significant hygroscopic growth of salbutamol (B1663637) sulphate particles, which in turn affects their deposition efficiency. nih.gov Furthermore, the type of inhalation profile, such as "Quick and Deep" versus "Slow and Deep," has been shown to significantly impact particle size growth and deposition in the tracheobronchial airways. nih.gov These in silico models can also be integrated with in vitro data, such as particle size distribution from different nebulizers, to create a hybrid framework for predicting lung deposition. researchgate.net This integrated approach allows for the investigation of various parameters, including nebulizer position and circuit humidification, on the delivery of albuterol in mechanically ventilated patients. researchgate.net

Modeling ApproachKey Findings for Albuterol Deposition
Computational Fluid Dynamics (CFD) Predicts regional deposition in patient-specific airway models. nih.govbmj.com
Integrated in vitro-in silico Models Evaluates the impact of nebulizer type and ventilator settings on aerosol delivery. researchgate.net
Whole-Lung Models Simulates deposition throughout the entire respiratory tract, from the mouth to the alveoli. researchgate.netaerosol-soc.com

Pharmacogenomics and Personalized Medicine Methodologies

There is considerable inter-individual variability in the response to albuterol therapy. Pharmacogenomics aims to elucidate the genetic basis of this variability to enable personalized medicine approaches. nih.govnih.gov Research in this area has largely focused on identifying genetic polymorphisms that influence the bronchodilator response (BDR) to albuterol. nih.govnih.gov

A significant focus of albuterol pharmacogenomics has been the gene encoding the β2-adrenergic receptor (ADRB2), the molecular target of albuterol. tandfonline.comnih.gov Several single nucleotide polymorphisms (SNPs) in the ADRB2 gene have been studied for their association with BDR. tandfonline.com For example, the Arg16Gly polymorphism has been associated with variations in albuterol responsiveness, although these associations can differ across ethnic populations. tandfonline.comatsjournals.org

More recent genome-wide association studies (GWAS) have identified novel genetic loci associated with albuterol response, particularly in minority populations who often experience a reduced response. nih.govucsf.edu These studies have implicated genes involved in various pathways, including those related to lung capacity and immune response, such as NFKB1. nih.govucsf.edu The identification of these genetic variants holds the promise of developing predictive biomarkers to identify patients who are likely to have a suboptimal response to albuterol. nih.govucsf.edu This knowledge could guide the selection of alternative therapies, thereby personalizing asthma management and improving therapeutic outcomes. nih.gov

GenePolymorphismAssociation with Albuterol Response
ADRB2 Arg16GlyVaried bronchodilator response, with ethnic-specific differences. tandfonline.comatsjournals.org
NFKB1 -A variant more prevalent in people with African ancestry is associated with reduced albuterol response. ucsf.edu
DNAH5, PLCB1, ADAMTS3, COX18, PRKG1 -Genetic polymorphisms in these loci have been associated with bronchodilator response in minority populations. nih.gov

Future Research Trajectories and Unanswered Questions

Research into Chronic Use and Long-Term Outcomes of Albuterol Hydrochloride Therapy

While this compound is a cornerstone for the acute relief of bronchospasm, its chronic and frequent use is a subject of ongoing research and clinical concern. The long-term outcomes of sustained albuterol therapy are complex, involving molecular adaptations that can reduce efficacy and potential associations with adverse clinical events. Future research is focused on elucidating these outcomes and the underlying mechanisms.

A primary consequence of chronic albuterol use is the development of tolerance, or tachyphylaxis, where the drug's bronchodilator effect diminishes over time. This phenomenon is underpinned by well-defined molecular processes:

Receptor Desensitization: Continuous exposure to albuterol leads to the phosphorylation of the β2-adrenergic receptor. This change promotes the binding of β-arrestin, which uncouples the receptor from its intracellular Gs-protein signaling cascade, thereby blunting the cellular response to the drug.

Receptor Downregulation: Beyond functional uncoupling, prolonged agonist stimulation also leads to a reduction in the total number of β2-adrenergic receptors on the cell surface. This occurs through an increased rate of receptor internalization and degradation, and potentially a decrease in the production of new receptors.

These molecular changes have significant clinical implications. In both asthma and Chronic Obstructive Pulmonary Disease (COPD), a pattern of frequent or increasing use of a short-acting beta-agonist (SABA) like albuterol is a key clinical indicator of poor disease control. This overuse is not benign and is associated with negative long-term outcomes. Large observational studies have demonstrated a strong correlation between high SABA use (e.g., more than three canisters per year) and an increased risk of severe exacerbations and all-cause mortality in patients with COPD.

Furthermore, there is an ongoing debate about the long-term effects of chronic albuterol use on airway inflammation. Some research suggests that regular albuterol use may not be merely a marker of severe disease but could contribute to worsening pathophysiology. Studies have shown that chronic use may enhance allergen-induced late asthmatic responses and increase the influx of inflammatory cells, such as eosinophils, into the airways.

The long-term cardiovascular outcomes of chronic albuterol therapy also warrant further investigation. Albuterol can cause dose-related cardiovascular effects such as tachycardia and palpitations. While generally well-tolerated, the consequences of sustained, low-level cardiac stimulation over many years are not fully understood, particularly in patients with underlying cardiovascular comorbidities.

Key unanswered questions for future research include:

Causality versus Correlation: To what extent does high albuterol use directly cause adverse outcomes like exacerbations and mortality, versus simply being a marker for more severe, underlying disease?

Inflammatory and Remodeling Effects: What are the precise long-term molecular effects of chronic albuterol exposure on airway inflammation, smooth muscle proliferation, and airway remodeling?

Risk Stratification: Who is most at risk for developing significant tachyphylaxis or other adverse outcomes from chronic albuterol use? Integrating pharmacogenomic and other biomarkers may help identify these susceptible individuals.

Clarifying these long-term outcomes is essential for refining clinical guidelines and optimizing the role of this compound in the management of chronic airway diseases.

Long-Term OutcomeProposed Mechanism(s)Associated Disease(s)
Tachyphylaxis (Tolerance) Receptor desensitization (uncoupling from Gs-protein), receptor downregulation (reduced cell surface number).Asthma, COPD
Increased Exacerbation Risk Marker of poor disease control; potential for rebound hyperresponsiveness; possible pro-inflammatory effects.Asthma, COPD
Increased Mortality Risk Associated with high SABA use, likely indicating severe, poorly controlled disease; potential direct cardiac effects.COPD
Cardiovascular Effects Tachycardia, palpitations from β-receptor stimulation on cardiac tissue.Asthma, COPD
Potential Worsening of Airway Inflammation Enhanced late-phase response to allergens; increased eosinophil influx into airways.Asthma

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying albuterol hydrochloride purity in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is widely used to separate enantiomers and quantify (R)-albuterol hydrochloride. For example, a reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 220 nm UV detection achieves baseline separation of (R)- and (S)-enantiomers . Purity calculations should include peak area ratios and resolution factors (≥1.5) to ensure accuracy. Validate methods using ICH guidelines for specificity, linearity (R² ≥0.995), and precision (%RSD <2.0) .

Q. How should researchers design experiments to assess this compound’s β2-adrenergic receptor selectivity?

  • Methodological Answer : Use isolated tissue preparations (e.g., guinea pig trachea for β2 activity and rat atria for β1 activity) to measure receptor affinity. Calculate EC₅₀ values via dose-response curves and compare with reference agonists like isoproterenol. Include negative controls (e.g., propranolol for receptor blockade) to confirm specificity. Data should be normalized to tissue weight and reported as mean ± SEM (n ≥6) .

Q. What are the critical parameters for synthesizing (R)-albuterol hydrochloride with high enantiomeric excess?

  • Methodological Answer : Optimize chiral resolution using tartaric acid derivatives or enzymatic resolution with lipases. Monitor enantiomeric excess via polarimetry or chiral HPLC. For example, recrystallization in ethanol:water (7:3) yields >99% (R)-enantiomer. Characterize intermediates using FTIR (C=O stretch at 1720 cm⁻¹) and NMR (δ 1.25 ppm for tert-butyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo pharmacokinetic profiles?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to integrate hepatic first-pass metabolism (CYP3A4/2D6) and tissue distribution. Validate with radiolabeled studies (³H-albuterol) in rodents. Address discrepancies by adjusting for protein binding (e.g., 60–70% plasma protein binding) and active transport mechanisms (e.g., OCT1/2 transporters) .

Q. What strategies are recommended for identifying and quantifying degradation impurities in this compound formulations?

  • Methodological Answer : Use LC-MS/MS to detect oxidative impurities (e.g., 5-hydroxy albuterol, m/z 256.1 → 152.1) and hydrolytic byproducts (e.g., 1-deshydroxy albuterol). Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines can predict impurity profiles. Quantify using external calibration curves with ≤5% error .

Q. How should enantiomeric differences in (R)- and (S)-albuterol hydrochloride’s bronchodilatory efficacy be analyzed?

  • Methodological Answer : Perform ex vivo studies on human bronchial smooth muscle strips. Compare (R)-albuterol’s EC₅₀ (typically 10–20 nM) with (S)-albuterol’s EC₅₀ (≥10-fold higher). Use ANOVA with post-hoc Tukey tests (p<0.05) to assess significance. Pair with molecular docking simulations to explain stereospecific binding to β2 receptors .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s pharmacological data in manuscripts?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Tables : Use Word tables with Roman numerals. Include footnotes for statistical methods (e.g., "Data analyzed via two-tailed t-test").
  • Figures : Label dose-response curves with error bars (±SEM) and asterisks for significance (*p<0.05, **p<0.01).
  • Supplementary Data : Deposit raw HPLC chromatograms or NMR spectra in repositories like Figshare, citing DOIs in the main text .

Q. How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?

  • Methodological Answer : Adhere to OECD 423 guidelines for acute toxicity (fixed-dose procedure in rodents). Report LD₅₀ with 95% confidence intervals and histopathology findings (e.g., myocardial necrosis at ≥50 mg/kg). Share protocols via FAIR principles (Findable, Accessible, Interoperable, Reusable) in public databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.